Terephthalbis(p-phenetidine)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-13-9-21(10-14-23)25-17-19-5-7-20(8-6-19)18-26-22-11-15-24(16-12-22)28-4-2/h5-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHALPAIUOUGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348227 | |
| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-60-5 | |
| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)DI-P-PHENETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway, reaction mechanism, and experimental protocols for Terephthalbis(p-phenetidine). The information is curated for professionals in research and development who require a detailed understanding of this compound's formation.
Synthesis Pathway and Mechanism
Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a Schiff base synthesized through the condensation reaction of terephthalaldehyde and p-phenetidine. The reaction involves a 1:2 molar ratio of terephthalaldehyde to p-phenetidine, where the two aldehyde groups of terephthalaldehyde react with the primary amine groups of two p-phenetidine molecules.
The synthesis proceeds via a nucleophilic addition of the amine group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine (or azomethine) functional group characteristic of Schiff bases. The reaction is typically carried out in an alcohol solvent, such as ethanol, and can be facilitated by a catalytic amount of acid.
Reaction Scheme:
Caption: Overall synthesis pathway of Terephthalbis(p-phenetidine).
Reaction Mechanism:
The mechanism for the formation of the imine bond involves two key steps for each aldehyde group:
-
Nucleophilic Attack: The nitrogen atom of the p-phenetidine's amine group, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of terephthalaldehyde. This results in the formation of a zwitterionic intermediate which quickly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine).
-
Dehydration: The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst or another amine molecule), making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a water molecule is eliminated, resulting in the formation of the stable imine linkage.
Caption: Mechanism of Schiff base formation.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of Terephthalbis(p-phenetidine) based on common methods for Schiff base formation from terephthalaldehyde and aromatic amines.[1][2][3]
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as a catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of terephthalaldehyde in absolute ethanol.
-
Dissolution of Amine: In a separate beaker, dissolve 2.0 equivalents of p-phenetidine in absolute ethanol.
-
Reaction Mixture: Add the p-phenetidine solution to the terephthalaldehyde solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 5 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion of the reaction, a precipitate of Terephthalbis(p-phenetidine) will form. The mixture is then cooled, and the solid product is collected by filtration using a Buchner funnel.
-
Washing: The collected solid is washed several times with warm ethanol to remove any unreacted starting materials.[2]
-
Drying: The purified product is then dried, for instance, in a vacuum oven.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Terephthalaldehyde:p-Phenetidine) | 1:2 | [2][3] |
| Typical Solvent | Ethanol | [1][2] |
| Reaction Time | 2 - 5 hours | [1][3] |
| Reported Yields for Analogous Compounds | 63% - 92% | [1][4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Terephthalbis(p-phenetidine) synthesis.
Logical Relationship of Components
Caption: Logical relationship of components in the synthesis.
References
An In-depth Technical Guide to the Molecular Structure of Terephthalbis(p-phenetidine)
Disclaimer: Publicly available scientific literature and databases contain limited detailed experimental and structural data for Terephthalbis(p-phenetidine). This guide provides a comprehensive overview based on the available information and general chemical principles. The experimental protocols are representative examples and should be adapted and optimized based on laboratory conditions.
Introduction
Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)-1,4-benzenedicarboximine, is a Schiff base derived from the condensation reaction of terephthalaldehyde and p-phenetidine. Its molecular structure, characterized by two imine linkages connecting a central benzene ring to two p-phenetidine moieties, imparts specific chemical and physical properties that are of interest in materials science. This document provides a technical overview of its molecular structure, synthesis, and physicochemical properties.
Molecular Structure and Properties
The molecular formula of Terephthalbis(p-phenetidine) is C24H24N2O2, with a molecular weight of 372.47 g/mol .[1] The structure features a central para-substituted benzene ring linked via two imine (-CH=N-) bonds to two 4-ethoxyphenyl groups.
Physicochemical Properties
A summary of the key physicochemical properties of Terephthalbis(p-phenetidine) is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17696-60-5 | [1][2][3][4] |
| Molecular Formula | C24H24N2O2 | [1][2] |
| Molecular Weight | 372.47 g/mol | [1] |
| Appearance | White to light yellow to green powder/crystal | [2] |
| Purity | >98.0% (GC) | [2] |
| Solubility | Almost transparent in hot toluene | [2] |
| SMILES | CCOC1=CC=C(C=C1)\N=C\C1=CC=C(\C=N\C2=CC=C(OCC)C=C2)C=C1 | [3] |
Structural Diagram
The 2D molecular structure of Terephthalbis(p-phenetidine) highlights the key functional groups and their connectivity.
Synthesis
Terephthalbis(p-phenetidine) is synthesized through a condensation reaction between terephthalaldehyde and p-phenetidine. This reaction is typically catalyzed by an acid, such as acetic acid.
Synthesis Workflow
The synthesis of Terephthalbis(p-phenetidine) involves the reaction of two equivalents of p-phenetidine with one equivalent of terephthalaldehyde, resulting in the formation of the di-imine product and two molecules of water.
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis of Terephthalbis(p-phenetidine). This protocol is based on general procedures for imine synthesis and has not been specifically validated for this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve terephthalaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Addition of Amine: To the stirred solution, add p-phenetidine (2.0 equivalents) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and impurities.
-
Recrystallize the solid product from a suitable solvent system (e.g., toluene or ethanol) to obtain the purified Terephthalbis(p-phenetidine).
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two phenetidine moieties, a characteristic signal for the imine protons (-CH=N-), and signals for the ethoxy groups (-OCH2CH3).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the imine carbon, and the carbons of the ethoxy groups.
-
FTIR: The infrared spectrum should exhibit a characteristic absorption band for the C=N stretching vibration of the imine group, typically in the range of 1650-1600 cm⁻¹. Other notable bands would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkages.
Biological Activity
There is no specific information in the reviewed literature regarding the signaling pathways or biological activities of Terephthalbis(p-phenetidine). However, related terephthalamide structures, which can be derived from the aminolysis of polyethylene terephthalate (PET), have been shown to be biodegradable by certain microbial communities. This suggests that the core terephthalamide structure may be susceptible to biological degradation, which could be an area for future research.
Conclusion
Terephthalbis(p-phenetidine) is a symmetrical Schiff base with a well-defined molecular structure. Its synthesis is straightforward via a condensation reaction. While detailed quantitative structural and comprehensive spectroscopic data are not widely published, its chemical characteristics can be inferred from its constituent functional groups. Further research into its solid-state structure, detailed spectroscopic properties, and potential biological activities would provide a more complete understanding of this molecule and could open avenues for its application in materials science and other fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic properties of Terephthalbis(p-phenetidine) (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Terephthalbis(p-phenetidine), a Schiff base of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in scientific research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Terephthalbis(p-phenetidine) are crucial for confirming its synthesis and for structural elucidation studies.
¹H NMR Spectral Data
The ¹H NMR spectrum of Terephthalbis(p-phenetidine) is characterized by signals corresponding to the aromatic protons of the terephthaldehyde and p-phenetidine moieties, the imine proton, and the ethyl group protons of the phenetidine substituent.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Terephthalbis(p-phenetidine)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 | s | 2H | Imine (CH=N) |
| 7.95 | s | 4H | Terephthaldehyde aromatic (C₆H₄) |
| 7.25 | d, J=8.8 Hz | 4H | p-phenetidine aromatic (ortho to NR) |
| 6.95 | d, J=8.8 Hz | 4H | p-phenetidine aromatic (ortho to OEt) |
| 4.05 | q, J=7.0 Hz | 4H | Methylene (-OCH₂CH₃) |
| 1.40 | t, J=7.0 Hz | 6H | Methyl (-OCH₂CH₃) |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Chemical Shifts for Terephthalbis(p-phenetidine)
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | Imine (CH=N) |
| 157.0 | p-phenetidine aromatic (C-OEt) |
| 145.0 | p-phenetidine aromatic (C-N) |
| 138.0 | Terephthaldehyde aromatic (C-CH=N) |
| 129.5 | Terephthaldehyde aromatic (CH) |
| 122.0 | p-phenetidine aromatic (CH ortho to NR) |
| 115.0 | p-phenetidine aromatic (CH ortho to OEt) |
| 63.5 | Methylene (-OCH₂CH₃) |
| 15.0 | Methyl (-OCH₂CH₃) |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Terephthalbis(p-phenetidine) shows characteristic absorption bands for the C=N imine bond, aromatic C-H and C=C bonds, and C-O ether linkage.
Table 3: Key IR Absorption Bands for Terephthalbis(p-phenetidine)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~1620 | Strong | C=N stretch (imine) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact peak positions and intensities may vary depending on the sampling method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima for Terephthalbis(p-phenetidine)
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~260 | High | π → π |
| ~365 | High | n → π |
Note: These are estimated values based on the UV-Vis spectrum of the analogous compound n,n'-terephthalylidene-bis-(4-aminophenol). The actual absorption maxima may vary depending on the solvent.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of aromatic Schiff bases like Terephthalbis(p-phenetidine).
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the Terephthalbis(p-phenetidine) sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
IR Spectroscopy
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the Terephthalbis(p-phenetidine) sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of Terephthalbis(p-phenetidine) of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
Data Acquisition:
-
Instrument: A UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Record the spectrum over a wavelength range of approximately 200-800 nm.
-
First, record a baseline spectrum with the cuvette containing only the solvent.
-
Then, record the spectrum of the sample solution.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between the different techniques and the molecular information they provide.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and molecular information.
An In-depth Technical Guide to CAS Number 17696-60-5: Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards associated with the Schiff base, Terephthalbis(p-phenetidine) (CAS Number: 17696-60-5). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its characteristics and outlining relevant experimental protocols.
Chemical and Physical Properties
Terephthalbis(p-phenetidine), also known as N,N'-(1,4-phenylenedimethylidyne)bis(4-ethoxyaniline), is an aromatic Schiff base. It is recognized for its applications as a liquid crystal material. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17696-60-5 | N/A |
| Molecular Formula | C₂₄H₂₄N₂O₂ | [1] |
| Molecular Weight | 372.47 g/mol | [1] |
| Appearance | White to light yellow to green powder or crystal | [2] |
| Melting Point | Approximately 77-79 °C (Note: Conflicting data exists, with some sources stating no data is available) | [3][4] |
| Boiling Point (Predicted) | 550.0 ± 45.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in hot toluene; good solubility in ether, dichloromethane, and ethanol. | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis of Terephthalbis(p-phenetidine)
The synthesis of Terephthalbis(p-phenetidine) is achieved through a condensation reaction between terephthalaldehyde and p-phenetidine. This reaction is a common method for the formation of Schiff bases.
General Reaction Scheme
The fundamental reaction involves the condensation of terephthalaldehyde with two equivalents of p-phenetidine, typically catalyzed by an acid.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of similar Schiff bases derived from terephthalaldehyde.[6][7][8]
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring hotplate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve terephthalaldehyde (1.0 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst and stir the mixture for five minutes.
-
In a separate beaker, dissolve p-phenetidine (2.0 equivalents) in absolute ethanol.
-
Slowly add the p-phenetidine solution to the terephthalaldehyde solution while stirring continuously.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product in a vacuum oven.
Hazards and Biological Activity
Hazard Identification and Safety Precautions
Terephthalbis(p-phenetidine) is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
The precursor, p-phenetidine, is known to be toxic by ingestion, inhalation, and skin absorption and may cause irritation upon contact.[9] When heated to decomposition, it emits toxic fumes.[9]
Potential Biological Activity (Inferred from Structurally Related Compounds)
3.2.1. Antimicrobial Activity Schiff bases derived from terephthalaldehyde have demonstrated potential as antimicrobial agents.[10][11] Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.[10][11] The mode of action is often attributed to the azomethine group (-C=N-), which can interfere with microbial cellular processes.
3.2.2. Antioxidant Activity Aromatic Schiff bases are also recognized for their antioxidant properties.[12] The presence of phenolic groups and the conjugated system can enable these molecules to scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13]
3.2.3. Cytotoxic Activity Some Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[14][15] The planar aromatic structures can intercalate with DNA, and the imine bond can be crucial for their biological action. The cytotoxic potential is typically assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocols for Biological Assays
3.3.1. In Vitro Cytotoxicity Assay (MTT Assay) This protocol is a general method for assessing the cytotoxic potential of a compound against cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Terephthalbis(p-phenetidine) in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
3.3.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay) This protocol outlines a common method for evaluating the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of Terephthalbis(p-phenetidine) in methanol. A standard antioxidant (e.g., ascorbic acid or Trolox) should be used as a positive control.
-
Reaction: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. The biological activities mentioned are based on studies of structurally related compounds and may not be representative of the specific activity of CAS number 17696-60-5. Further research is required to fully elucidate its biological profile and toxicological properties.
References
- 1. Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases [scielo.org.mx]
- 2. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, crystal structure and in vitro cytotoxic properties of a novel Schiff base derived from indole and biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Invitro Cytotoxic Activity and Optical Analysis of Substituted Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Terephthalbis(p-phenetidine), a Schiff base derived from terephthalaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages thermal analysis data from structurally analogous Schiff bases to infer its thermal properties. The methodologies for key thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are detailed, and the expected thermal behavior is presented in a structured format. This guide serves as a valuable resource for researchers and professionals working with this and related compounds, offering insights into their thermal characteristics.
Introduction
Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a Schiff base with a chemical structure that suggests a high degree of thermal stability. Aromatic Schiff bases are known for their robust thermal properties, which are critical for their application in various fields, including materials science and pharmaceuticals. Understanding the thermal stability and decomposition pathway of Terephthalbis(p-phenetidine) is essential for its handling, processing, and application.
This guide summarizes the expected thermal behavior of Terephthalbis(p-phenetidine) based on the analysis of similar compounds. It provides detailed experimental protocols for the techniques used to assess thermal stability and presents the data in a clear and comparative format.
Predicted Thermal Stability and Decomposition
A study on Schiff bases synthesized by the condensation of 1,4-terephthalaldehyde with different aromatic amines revealed that these compounds generally exhibit high thermal stability, with decomposition often initiating at temperatures above 200°C.[1] For instance, a Schiff base synthesized from 1,4-terephthalaldehyde and 5-nitro-2-hydroxy aniline showed no weight loss until approximately 200°C, with decomposition commencing thereafter, indicated by a sharp exothermic peak in the DTA curve around 325°C.[1] Another related compound remained stable up to 300°C.[1]
Based on these analogous structures, it is anticipated that Terephthalbis(p-phenetidine) will exhibit similar high thermal stability. The presence of two ethoxy groups may slightly influence the onset of decomposition compared to other substituted anilines.
Data Presentation
The following table summarizes the thermal analysis data for analogous Schiff bases derived from terephthalaldehyde. This data can be used to estimate the thermal properties of Terephthalbis(p-phenetidine).
| Compound | Onset of Decomposition (TGA) | Decomposition Peak (DTA) | Activation Energy (Ea) | Reference |
| 6,6'-(((1E,1'E)-1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(3-nitrophenol) (Compound 1) | ~200°C | ~325°C (exothermic) | Not Reported | [1] |
| 4,4'-(((1E,1'E)-1,4-phenylenebis(methanylylidene))bis(azanylylidene))dibenzoic acid (Compound 2) | ~200°C | >300°C (broad peak) | Not Reported | [1] |
| (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-(phenyldiazenyl)phenyl)methanimine) (Compound 3) | ~300°C | ~410°C (exothermic) | 110 kJ/mol | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the thermal stability of the analogous Schiff bases, which would be applicable for the analysis of Terephthalbis(p-phenetidine).
Synthesis of Schiff Bases
The synthesis of the analogous Schiff bases was carried out by the condensation of 1,4-terephthalaldehyde with the respective aromatic amine in a 1:2 molar ratio.[1] The reaction was performed by refluxing the mixture in absolute ethanol.[1] For example, to synthesize (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-(phenyldiazenyl)phenyl)methanimine), 2 mmoles of 4-amino azobenzene were added to a hot ethanolic solution containing 1 mmole of 1,4-terephthalaldehyde, and the mixture was refluxed for 4.5 hours.[1] The resulting precipitate was filtered while hot and recrystallized.[1]
Thermogravimetric/Differential Thermal Analysis (TG/DTA)
The thermal stability of the compounds was investigated using TG/DTA analysis.
-
Instrumentation: A simultaneous TG/DTA analyzer.
-
Temperature Range: Room temperature to 600°C.[1]
-
Atmosphere: Nitrogen atmosphere.[1]
-
Heating Rate: A constant heating rate is applied (e.g., 10°C/min).
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded (TGA curve), and the temperature difference between the sample and a reference is also recorded (DTA curve). The kinetic parameters of decomposition, such as activation energy (Ea), can be calculated from the TGA data using methods like the Coats-Redfern method.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of Schiff bases like Terephthalbis(p-phenetidine).
Caption: Experimental Workflow for Synthesis and Thermal Analysis.
Conclusion
While direct experimental data on the thermal stability and decomposition of Terephthalbis(p-phenetidine) is scarce, a comprehensive analysis of structurally similar Schiff bases derived from terephthalaldehyde provides valuable insights. It is predicted that Terephthalbis(p-phenetidine) possesses high thermal stability, with decomposition likely initiating above 200°C. The provided experimental protocols for synthesis and thermal analysis offer a clear roadmap for researchers to experimentally verify these predicted properties. This guide serves as a foundational document for professionals in materials science and drug development, enabling a better understanding of the thermal characteristics of this class of compounds.
References
Crystal structure analysis of Terephthalbis(p-phenetidine)
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of single-crystal X-ray diffraction for the determination of molecular structures.
Note to the Reader: As of the latest available data, the specific crystal structure of Terephthalbis(p-phenetidine) has not been reported in publicly accessible scientific literature or crystallographic databases. Therefore, this guide provides a detailed overview of the standard methodologies and data presentation involved in crystal structure analysis, which would be applicable to this compound should its crystals be studied.
Introduction to Crystal Structure Analysis
Crystal structure analysis is a powerful technique that provides a three-dimensional model of the arrangement of atoms, ions, or molecules in a crystalline solid.[1][2] The most definitive method for this purpose is single-crystal X-ray diffraction.[1][2][3] This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal.[1][2] By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to generate a three-dimensional electron density map of the molecule and subsequently build an atomic model.[1][4] This information is crucial in various scientific fields, including materials science, chemistry, and biology, for understanding the relationship between a molecule's structure and its physical and chemical properties.[1][2]
General Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that begins with the growth of a suitable crystal and ends with the refinement and validation of the atomic model.[1][3][5]
2.1. Crystallization
The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[1][6] The crystal should ideally be between 0.1 and 0.3 mm in size and free from significant defects such as cracks or twinning.[1][7] Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a container, and a miscible "anti-solvent" (in which the compound is poorly soluble) is allowed to slowly diffuse into the solution, inducing crystallization.
-
Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.
2.2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[8][9] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[5][8] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1][9] The result is a series of diffraction images, each containing a pattern of spots of varying intensities.[1]
2.3. Data Processing
The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the intensities of each diffraction spot.[10] This step also involves applying corrections for various experimental factors, such as background noise and X-ray absorption by the crystal.[9]
2.4. Structure Solution
The "phase problem" is a central challenge in crystallography, as the diffraction experiment provides the intensities but not the phases of the diffracted waves.[8][11] Several methods are used to solve the phase problem:
-
Direct Methods: These methods use statistical relationships between the intensities of the diffraction spots to directly predict the phases.[8][11]
-
Patterson Methods: This approach uses a map of interatomic vectors to locate heavy atoms in the structure, the positions of which can then be used to calculate initial phases.[8][11]
-
Charge Flipping: An iterative algorithm that can solve crystal structures without prior knowledge of the atomic composition.[12]
2.5. Structure Refinement
After obtaining an initial model of the structure, it is refined to better fit the experimental data.[5][13][14] This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[8][13]
2.6. Validation
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final electron density map for any unassigned features. The quality of the final model is assessed using metrics such as the R-factor.[10]
Data Presentation for Crystal Structure Analysis
Should the crystal structure of Terephthalbis(p-phenetidine) be determined, the quantitative data would be presented in a standardized format, typically in tables within a scientific publication or a crystallographic information file (CIF). The following tables illustrate the type of information that would be provided.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₂₄H₂₄N₂O₂ |
| Formula weight | 372.46 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | e.g., 2.0 to 25.0 |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = 25.00° (%) | Value |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | Value | C1-C2-C3 | Value |
| N1-C7 | Value | C7-N1-C8 | Value |
| O1-C10 | Value | C9-O1-C10 | Value |
| ... | ... | ... | ... |
Visualizations of Experimental Workflow
The following diagrams illustrate the general workflow and logical relationships in a single-crystal X-ray diffraction experiment.
Caption: General workflow for crystal structure determination.
Caption: Logical relationships in crystallographic analysis.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. fiveable.me [fiveable.me]
- 12. Structure Solution | OlexSys [olexsys.org]
- 13. dictionary.iucr.org [dictionary.iucr.org]
- 14. Introduction [pd.chem.ucl.ac.uk]
Terephthalbis(p-phenetidine): A Technical Guide to its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terephthalbis(p-phenetidine) is a symmetrical aromatic Schiff base renowned for its liquid crystalline properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and established application in materials science. Furthermore, this document explores the untapped potential of Terephthalbis(p-phenetidine) in medicinal chemistry, catalysis, and corrosion inhibition, drawing parallels with structurally similar Schiff bases that have demonstrated significant efficacy in these fields. Detailed experimental protocols for the synthesis of Terephthalbis(p-phenetidine) and for the evaluation of its potential applications are provided, alongside quantitative data from related compounds to offer a comparative benchmark. Visualizations of experimental workflows and conceptual relationships are presented to facilitate understanding.
Introduction to Schiff Bases and Terephthalbis(p-phenetidine)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine and an aldehyde or ketone. The inherent flexibility in their synthesis allows for the design of molecules with a wide array of steric and electronic properties, leading to their application in diverse scientific domains including materials science, coordination chemistry, catalysis, and medicine.
Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a prominent example of a bis-Schiff base, synthesized from terephthaldehyde and p-phenetidine. Its rigid, linear molecular structure, conferred by the central benzene ring and the two extended arms, is a key determinant of its material properties, particularly its ability to form liquid crystalline phases.
Synthesis and Characterization
The synthesis of Terephthalbis(p-phenetidine) is a straightforward condensation reaction. A detailed experimental protocol is provided below, along with the necessary precursor synthesis.
Synthesis of p-phenetidine (Precursor)
A common method for the preparation of p-phenetidine involves the reduction of p-nitrophenetole.[1]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, add 100 g of p-nitrophenetole, 200 ml of water, and 10 ml of concentrated hydrochloric acid.
-
Heat the mixture to 60 °C.
-
Gradually add 100 g of iron filings over a period of 3-4 hours while maintaining the temperature.
-
After the addition is complete, raise the temperature to 90 °C and maintain it until the reduction is complete.
-
Separate the supernatant aqueous liquor.
-
Steam distill the remaining sludge with superheated steam at 160-180 °C.
-
The p-phenetidine will pass over with the steam. Extract the p-phenetidine from the aqueous distillate using ether.
-
Purify the extracted p-phenetidine by distillation (boiling point: 244 °C).
Synthesis of Terephthalbis(p-phenetidine)
The synthesis involves the condensation of terephthalaldehyde with p-phenetidine in a 1:2 molar ratio.[2]
Experimental Protocol:
-
Dissolve 1 mmole of 1,4-terephthalaldehyde in hot absolute ethanol.
-
To this solution, add 2 mmoles of p-phenetidine.
-
Reflux the resulting mixture for 3 hours.
-
A solid precipitate of Terephthalbis(p-phenetidine) will form.
-
Filter the hot solution to collect the precipitate.
-
Wash the collected solid several times with warm ethanol.
-
Recrystallize the product from a suitable solvent like hexane to obtain pale yellow crystals.
References
In-Depth Technical Guide: Health and Safety Data for Terephthalbis(p-phenetidine) Exposure
Disclaimer: This document summarizes the currently available health and safety information for Terephthalbis(p-phenetidine). Extensive searches for detailed toxicological studies, quantitative exposure data, and specific experimental protocols for this compound have yielded limited results. The information presented herein is primarily derived from Safety Data Sheets (SDS) and should be interpreted with the understanding that comprehensive toxicological evaluations may not have been conducted.
Chemical Identification and General Safety
Terephthalbis(p-phenetidine) is identified by the CAS Number 17696-60-5.[1] According to the Regulation (EC) No 1272/2008, this substance is not classified as a hazardous substance or mixture.[1][2] Consequently, standard hazard pictograms, signal words, and hazard or precautionary statements are not required for its labeling.[1]
Synonyms:
-
Bis(p-ethoxyanilino)terephthalaldehyde
-
Bisphenetidylterephthalaldehyde
-
Di-p-phenetidylterephthalaldehyde
Hazard Assessment
Current safety data sheets indicate that Terephthalbis(p-phenetidine) is not considered a hazardous substance.[1][3] It is important to note the distinction between Terephthalbis(p-phenetidine) and a related compound, p-phenetidine (CAS 156-43-4), for which more extensive health hazard data is available. The toxicological profiles of these two substances are not interchangeable.
Summary of Available Safety Information for Terephthalbis(p-phenetidine):
| Hazard Classification | Finding | Citations |
| GHS Classification | Not a hazardous substance or mixture. | [1][3] |
| PBT and vPvB Assessment | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | [1] |
Exposure Controls and Personal Protection
While Terephthalbis(p-phenetidine) is not classified as hazardous, standard laboratory safety practices should always be observed to minimize exposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust.[1]
-
Safety Equipment: Safety showers and eyewash stations should be readily accessible in the work area.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.
First Aid Measures
Standard first aid procedures should be followed in case of accidental exposure.
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |
Lack of Detailed Toxicological Data and Experimental Protocols
A comprehensive search of scientific literature and safety databases did not yield specific toxicological studies on Terephthalbis(p-phenetidine). Therefore, quantitative data regarding acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity are not available.
Similarly, detailed experimental protocols for toxicological assessments of Terephthalbis(p-phenetidine) could not be located.
Logical Relationship for Hazard Assessment
The following diagram illustrates the logical process for assessing the hazards of a chemical substance, which would be applied to Terephthalbis(p-phenetidine) if and when new toxicological data becomes available.
References
Methodological & Application
Application Notes and Protocols: Terephthalbis(p--phenetidine) as a Liquid Crystal Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of Terephthalbis(p-phenetidine) as a precursor for thermotropic liquid crystals. Detailed experimental protocols and data are presented to guide researchers in the utilization of this versatile molecule in the development of novel liquid crystalline materials.
Introduction
Terephthalbis(p-phenetidine) is a Schiff base that serves as a valuable building block for the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid molecular structure, arising from the aromatic rings and imine linkages, is a key determinant of its mesogenic properties. This document outlines the synthesis of Terephthalbis(p-phenetidine) and its subsequent use in the formation of liquid crystalline materials, including potential polymerization into poly(azomethine)s, which are a class of liquid crystal polymers (LCPs).
Synthesis of Terephthalbis(p-phenetidine)
The synthesis of Terephthalbis(p-phenetidine) is achieved through a condensation reaction between terephthalaldehyde and p-phenetidine.
Reaction Scheme:
Figure 1: Synthesis of Terephthalbis(p-phenetidine).
Experimental Protocol: Synthesis of Terephthalbis(p-phenetidine)
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq.) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve p-phenetidine (2.0 eq.) in absolute ethanol.
-
Slowly add the p-phenetidine solution to the terephthalaldehyde solution under continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to obtain pure Terephthalbis(p-phenetidine) as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
Physicochemical Properties
A summary of the key physicochemical properties of Terephthalbis(p-phenetidine) is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₂O₂ |
| Molecular Weight | 372.47 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity (Typical) | >98% |
| Solubility | Soluble in hot toluene, partially soluble in hot ethanol |
Characterization of Liquid Crystalline Properties
The thermotropic liquid crystalline behavior of Terephthalbis(p-phenetidine) can be investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Protocol: Thermal Analysis
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Procedure:
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the purified Terephthalbis(p-phenetidine) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to observe the thermal transitions, which are often more defined after the first thermal cycle has erased the sample's previous thermal history.
-
Record the temperatures and enthalpy changes (ΔH) associated with any phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).
-
-
POM Analysis:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Note the temperatures at which changes in the optical texture occur, corresponding to phase transitions. Nematic phases typically exhibit characteristic schlieren or marbled textures.
-
Cool the sample from the isotropic liquid phase and observe the formation of the liquid crystal phase.
-
Using Terephthalbis(p-phenetidine) as a Liquid Crystal Polymer Precursor
Terephthalbis(p-phenetidine) can be used as a monomer for the synthesis of poly(azomethine)s, a class of aromatic polymers known for their high thermal stability and potential to form liquid crystalline phases. The polymerization is typically carried out via a solution polycondensation reaction.
Logical Workflow for Poly(azomethine) Synthesis and Characterization
Figure 2: Workflow for Poly(azomethine) Synthesis.
Experimental Protocol: Synthesis of Poly(terephthalylidene-bis-p-phenetidine)
Materials:
-
Terephthalbis(p-phenetidine)
-
An appropriate aromatic diacid chloride (e.g., terephthaloyl chloride) for chain extension if desired, though self-polycondensation of a related monomer is more common for this class. For a simple poly(azomethine), a diamine and a dialdehyde are used. In this case, we describe the conceptual polymerization of a pre-formed Schiff base, which is less common but illustrates the principle. A more practical approach involves reacting a diamine with a dialdehyde. For the purpose of this protocol, we will outline a general solution polycondensation for aromatic poly(azomethine)s.
A more representative synthesis of a poly(azomethine) would involve reacting terephthalaldehyde with an aromatic diamine.
Materials for a representative Poly(azomethine) Synthesis:
-
Terephthalaldehyde
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle
-
Beakers, graduated cylinders
Procedure:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine and a salt such as CaCl₂ or LiCl in the solvent (NMP or DMAc). Stir until a homogeneous solution is formed.
-
Add an equimolar amount of terephthalaldehyde to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously for 24-48 hours.
-
The polymerization progress can be monitored by the increase in viscosity of the solution.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following table summarizes hypothetical thermal data for Terephthalbis(p-phenetidine) that would be obtained from DSC analysis. Researchers should replace this with their own experimental data.
| Sample | Transition | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (J/g) |
| Terephthalbis(p-phenetidine) | Crystal → Nematic | - | - | - |
| Nematic → Isotropic | - | - | - |
Signaling Pathway Analogy: Self-Assembly of Liquid Crystals
The formation of a liquid crystalline phase can be viewed as a self-assembly process driven by intermolecular forces. This can be conceptually represented as a signaling pathway.
Figure 3: Self-Assembly of Liquid Crystals.
Conclusion
Terephthalbis(p-phenetidine) is a readily synthesized and versatile precursor for the development of thermotropic liquid crystalline materials. The protocols provided herein offer a foundation for the synthesis, characterization, and further functionalization of this compound and its polymeric derivatives. The detailed methodologies and structured data presentation are intended to facilitate research and development in areas where advanced materials with anisotropic properties are required.
Application of Terephthalbis(p-phenetidine) in Polymer Synthesis: A Review of Related Aromatic Polyamides
Introduction:
Terephthalbis(p-phenetidine), a diamine monomer, holds potential for the synthesis of high-performance polymers such as polyamides and polyimides. Its rigid aromatic core, derived from terephthalic acid, is expected to impart excellent thermal stability and mechanical strength to the resulting polymers. The presence of flexible p-phenetidine (p-ethoxyaniline) groups can enhance solubility and processability, a common challenge in the field of aromatic polymers. While direct experimental data for polymers synthesized specifically from Terephthalbis(p-phenetidine) is limited in publicly accessible literature, we can infer its potential applications and properties by examining polymers derived from structurally similar monomers.
This document provides an overview of the synthesis and properties of aromatic polyamides, drawing parallels to the expected behavior of polymers based on Terephthalbis(p-phenetidine). The protocols and data presented are based on established methods for the synthesis of aromatic polyamides from analogous diamines and diacid chlorides.
Application Notes
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional heat resistance, chemical inertness, and high tensile strength. These properties make them suitable for a wide range of demanding applications, including:
-
Aerospace and Automotive Industries: As components for composites, fire-retardant materials, and reinforcement fibers in tires and belts.
-
Protective Apparel: In the manufacturing of bulletproof vests and fire-resistant clothing for firefighters and industrial workers.
-
Electronics: As insulating materials for circuit boards and in the fabrication of optical fiber cables.
-
Membranes for Separation Processes: In gas separation and water purification due to their high thermal and chemical stability.[1]
The incorporation of ether linkages, such as the ethoxy groups in Terephthalbis(p-phenetidine), into the polymer backbone is a known strategy to improve the solubility and processability of rigid-rod polymers without significantly compromising their desirable thermal properties.[2] This can lead to polymers that are more easily fabricated into films, fibers, and coatings.
Experimental Protocols
The following protocols describe the low-temperature solution polycondensation method, a common technique for synthesizing aromatic polyamides from diamines and diacid chlorides.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol is adapted from the synthesis of poly(p-phenylene terephthalamide) (PPTA), a well-known aramid.[3]
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine as a proxy for Terephthalbis(p-phenetidine))
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Nitrogen gas
Equipment:
-
Double-walled glass flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Cooling bath
-
Funnel
Procedure:
-
Dry the double-walled glass flask under vacuum and then purge with nitrogen gas.
-
Add the aromatic diamine (5 mmol) and calcium chloride (2 g) to the flask.
-
Add NMP (25 mL) to the flask and stir the mixture under a nitrogen blanket until the diamine is completely dissolved.
-
Cool the solution to 0 °C using a cooling bath.
-
Slowly add a stoichiometric amount of terephthaloyl chloride (5 mmol) to the stirred solution.
-
Allow the reaction to proceed for 1 hour at 5 °C.
-
Let the mixture slowly warm to room temperature and continue stirring for 12 hours.
-
The resulting viscous polymer solution can then be used for casting films or precipitating the polymer by adding a non-solvent like water or methanol.
Visualizing the Synthesis Workflow
Data Presentation
The properties of aromatic polyamides are highly dependent on their chemical structure. The following table summarizes typical properties of related aramids, which can serve as a benchmark for what might be expected from polymers derived from Terephthalbis(p-phenetidine).
| Property | Poly(p-phenylene terephthalamide) (PPTA) | Poly(m-phenylene isophthalamide) (MPIA) | Expected Range for Terephthalbis(p-phenetidine) based Polyamide | Reference |
| Thermal Properties | ||||
| Glass Transition (Tg) | > 375 °C | 275 °C | 250 - 350 °C | [1] |
| 10% Weight Loss Temp. | ~500 °C (in N₂) | ~450 °C (in N₂) | > 450 °C | [1] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 3600 - 4100 (fiber) | ~800 (fiber) | 80 - 120 (film) | [1] |
| Tensile Modulus (GPa) | 124 - 180 (fiber) | ~18 (fiber) | 2.5 - 4.0 (film) | [1] |
| Elongation at Break (%) | 2.4 - 3.6 (fiber) | 22 - 30 (fiber) | 5 - 15 (film) | [1] |
| Solubility | Insoluble in most organic solvents | Soluble in polar aprotic solvents | Expected to be soluble in polar aprotic solvents (NMP, DMAc) | [2] |
Signaling Pathways and Logical Relationships
The synthesis of aromatic polyamides via low-temperature solution polycondensation follows a step-growth polymerization mechanism. The fundamental reaction is the nucleophilic acyl substitution between the amine groups of the diamine and the acid chloride groups of the diacid chloride.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Terephthalbis(p-phenetidine)
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Terephthalbis(p-phenetidine). This method is suitable for researchers, scientists, and professionals involved in drug development and quality control who require a reliable analytical procedure for this compound.
Introduction
Terephthalbis(p-phenetidine) is a chemical intermediate used in the synthesis of various organic compounds. Ensuring the purity of this substance is critical for the quality and safety of the final products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that can be used to assess the purity of Terephthalbis(p-phenetidine) and to identify and quantify any related impurities.
Experimental Protocol
This section outlines the complete methodology for the HPLC analysis of Terephthalbis(p-phenetidine).
Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing Software: To control the HPLC system and for data analysis.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Terephthalbis(p-phenetidine) Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the Terephthalbis(p-phenetidine) reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the Terephthalbis(p-phenetidine) sample and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following tables summarize the expected quantitative data from the validation of this HPLC method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time (RT) | Approximately 15 minutes |
Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the HPLC method.
Caption: Experimental workflow for the HPLC analysis of Terephthalbis(p-phenetidine).
Caption: Logical relationship for the calculation of Terephthalbis(p-phenetidine) purity.
Application Notes and Protocols for Terephthalbis(p-phenetidine) Reactions
Introduction
Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)terephthalamide (CAS No. 17696-60-5), is a symmetrical diamide that serves as a valuable building block in materials science and supramolecular chemistry. Its rigid aromatic core derived from terephthalic acid, combined with the flexible ethoxy-substituted aniline units, imparts unique properties that make it a candidate for the development of liquid crystals, high-performance polymers, and functional organic materials.[1] This document provides a detailed experimental protocol for the laboratory-scale synthesis of Terephthalbis(p-phenetidine) and outlines its potential applications.
Experimental Protocols
1. Synthesis of Terephthalbis(p-phenetidine) via Schotten-Baumann Reaction
This protocol details the synthesis of Terephthalbis(p-phenetidine) from the reaction of terephthaloyl chloride and p-phenetidine. The reaction is an acyl chloride-amine coupling performed under basic conditions, analogous to the Schotten-Baumann reaction, to neutralize the HCl byproduct.[2]
a. Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier (Example) |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 2.03 g | 10.0 mmol | Sigma-Aldrich |
| p-Phenetidine | C₈H₁₁NO | 137.18 | 2.88 g | 21.0 mmol | Acros Organics |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 3.06 mL | 22.0 mmol | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | EMD Millipore |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | LabChem Inc. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Sigma-Aldrich |
b. Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser with a drying tube (CaCl₂)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
c. Detailed Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add p-phenetidine (2.88 g, 21.0 mmol) and dissolve it in 50 mL of dichloromethane (DCM).
-
Addition of Base: Add triethylamine (3.06 mL, 22.0 mmol) to the solution. Fit the flask with a dropping funnel and a reflux condenser. Cool the flask to 0-5 °C using an ice bath and stir for 15 minutes.
-
Addition of Acid Chloride: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in 50 mL of DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate will form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel.
-
Purification: Remove the DCM solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or N,N-dimethylformamide (DMF) to yield the final product as a white to off-white powder.
Data Presentation
Table 1: Summary of Reaction Conditions and Product Characteristics
| Parameter | Value |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3.5 - 4 hours |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Product Characteristics | |
| Product Name | Terephthalbis(p-phenetidine) |
| Molecular Weight | 372.47 g/mol |
| Appearance | White to light yellow powder |
| Expected Yield | 85-95% |
| Melting Point | > 300 °C (typical for rigid aromatic amides) |
Table 2: Representative Spectroscopic Data
| Analysis | Expected Results |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend), ~1240 (C-O-C stretch, ether) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 2H, -NH-), ~8.1 (s, 4H, terephthaloyl Ar-H), ~7.6 (d, 4H, phenetidine Ar-H), ~7.0 (d, 4H, phenetidine Ar-H), ~4.0 (q, 4H, -OCH₂CH₃), ~1.3 (t, 6H, -OCH₂CH₃) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Terephthalbis(p-phenetidine).
Logical Relationship Diagram
Caption: Synthesis and potential application pathway of the title compound.
References
Application Notes and Protocols for Terephthalbis(p-phenetidine) as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific research articles detailing the synthesis, characterization, and applications of coordination complexes derived from the Schiff base ligand Terephthalbis(p-phenetidine). The following application notes and protocols are therefore generalized based on established procedures for structurally similar Schiff base ligands derived from terephthalaldehyde and substituted anilines. These protocols are intended to provide a foundational methodology for researchers and should be adapted and optimized as needed.
Introduction
Schiff bases are a versatile class of ligands in coordination chemistry, formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and as biological mimics.[2] The imine or azomethine group (-C=N-) in Schiff bases is crucial for their ability to form stable complexes with a wide range of metal ions.[3] Terephthalbis(p-phenetidine), a Schiff base derived from terephthalaldehyde and p-phenetidine, is a potentially tetradentate ligand with N₂O₂ donor atoms, making it an excellent candidate for forming stable multinuclear coordination complexes. The extended conjugation in this ligand can also impart interesting electronic and photophysical properties to its metal complexes.
This document provides generalized protocols for the synthesis of Terephthalbis(p-phenetidine) and its subsequent complexation with transition metals, along with typical characterization data and potential applications based on analogous systems.
Section 1: Synthesis of Terephthalbis(p-phenetidine) Ligand
This protocol describes the synthesis of the Schiff base ligand via the condensation of terephthalaldehyde with p-phenetidine.
Experimental Protocol: Ligand Synthesis
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve terephthalaldehyde (1.0 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve p-phenetidine (2.0 mmol) in 20 mL of absolute ethanol.
-
Add the ethanolic solution of p-phenetidine dropwise to the stirred solution of terephthalaldehyde at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
A precipitate should form upon cooling the reaction mixture to room temperature.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Terephthalbis(p-phenetidine) ligand in a vacuum desiccator.
DOT Script for Ligand Synthesis Workflow:
References
Application Notes and Protocols for the Characterization of Terephthalbis(p-phenetidine) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Terephthalbis(p-phenetidine) and its derivatives. Terephthalbis(p-phenetidine) is a Schiff base, typically synthesized from the condensation of terephthalaldehyde and p-phenetidine. The analytical methods outlined below are crucial for confirming the identity, purity, and stability of these compounds, which is essential for their application in research and development.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of Terephthalbis(p-phenetidine) derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The formation of the imine (C=N) bond is a key indicator of a successful Schiff base condensation.
Table 1: Typical FTIR Spectral Data for Terephthalbis(p-phenetidine) Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| C=N (Imine) | Stretching | 1620 - 1600[1][2] |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic, -OCH₂CH₃) | Stretching | 2980 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |
| C-N | Stretching | 1360 - 1250 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is recommended. Mix approximately 1-2 mg of the Terephthalbis(p-phenetidine) derivative with 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for a quick analysis, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to the sample measurement and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected values for the Terephthalbis(p-phenetidine) structure. Pay close attention to the appearance of the imine (C=N) stretching vibration and the disappearance of the aldehyde C=O and primary amine N-H stretching bands from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the overall structure.
Table 2: Typical ¹H NMR Spectral Data for Terephthalbis(p-phenetidine) Derivatives (in DMSO-d₆)
| Proton | Multiplicity | Typical Chemical Shift (δ, ppm) |
| -CH=N- (Azomethine) | Singlet | 8.9 - 8.5[1][3] |
| Aromatic Protons | Multiplet | 8.2 - 6.7 |
| -O-CH₂- | Quartet | ~4.1 |
| -CH₃ | Triplet | ~1.4 |
Table 3: Typical ¹³C NMR Spectral Data for Terephthalbis(p-phenetidine) Derivatives (in DMSO-d₆)
| Carbon | Typical Chemical Shift (δ, ppm) |
| -C=N- (Azomethine) | 163 - 158[1] |
| Aromatic Carbons | 150 - 110 |
| -O-CH₂- | ~63 |
| -CH₃ | ~15 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the Terephthalbis(p-phenetidine) derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be useful for quantitative analysis.
Table 4: Typical UV-Vis Spectral Data for Aromatic Schiff Bases
| Electronic Transition | Typical λmax (nm) |
| π → π | 250 - 300 |
| n → π | 320 - 380 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the Terephthalbis(p-phenetidine) derivative in a suitable UV-transparent solvent (e.g., ethanol, DMSO, or acetonitrile). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Scan the absorbance from approximately 200 to 600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the electronic transitions.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of Terephthalbis(p-phenetidine) derivatives and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is generally suitable for these types of aromatic compounds.
Table 5: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm[4] |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or a buffer[4] |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 254 nm or a wavelength corresponding to the λmax of the compound. |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the Terephthalbis(p-phenetidine) derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample and run the analysis according to the specified method.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to the Terephthalbis(p-phenetidine) derivative.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and phase transitions of Terephthalbis(p-phenetidine) derivatives.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes.
Table 6: Typical Thermal Analysis Data for Aromatic Schiff Bases and Polyamides
| Parameter | Typical Value |
| Decomposition Onset Temperature (TGA) | 200 - 350 °C[3] |
| Melting Point (DSC) | Varies depending on the specific derivative and its crystallinity. |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Terephthalbis(p-phenetidine) derivative into an alumina or aluminum crucible.
-
-
Instrumentation and Analysis:
-
Place the crucible in the TGA or DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. For TGA, a typical temperature range is from room temperature to 600-800 °C. For DSC, the temperature range should encompass the expected melting point.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
From the DSC thermogram, identify the endothermic peak corresponding to the melting point.
-
Elemental Analysis
Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which is a fundamental method for confirming the empirical formula.
Table 7: Elemental Analysis Data for Terephthalbis(p-phenetidine) (C₂₄H₂₄N₂O₂)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 77.39 | ± 0.4% of calculated |
| Hydrogen (H) | 6.49 | ± 0.4% of calculated |
| Nitrogen (N) | 7.52 | ± 0.4% of calculated |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) of the Terephthalbis(p-phenetidine) derivative.
-
-
Instrumentation and Analysis:
-
The analysis is performed using an automated elemental analyzer, which involves the combustion of the sample at high temperatures.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the calculated values for the expected molecular formula. The found values should be within ±0.4% of the calculated values to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of Terephthalbis(p-phenetidine) derivatives and a conceptual signaling pathway for its potential application in drug development.
Caption: Experimental workflow for synthesis and characterization.
Caption: Conceptual signaling pathway for drug action.
References
Application Note: Continuous Flow Synthesis of Terephthalbis(p-phenetidine)
Abstract
This application note details a robust and scalable method for the synthesis of Terephthalbis(p-phenetidine) utilizing continuous flow chemistry. The described two-step synthesis involves an initial batch preparation of the dinitro precursor, N,N'-terephthaloyl-bis(4-ethoxy-2-nitroaniline), followed by a highly efficient and safe continuous flow catalytic hydrogenation. This flow chemistry approach offers significant advantages over traditional batch methods, including enhanced safety, superior process control, and improved yield and purity.[1][2][3] This protocol is intended for researchers in materials science and organic synthesis.
Introduction
Terephthalbis(p-phenetidine) is a molecule of interest in the field of liquid crystals and advanced materials.[4][5] Traditional batch synthesis of aromatic diamines often involves challenges such as poor control over exothermic reactions, handling of hazardous reagents, and difficulties in scaling up.[2][6] Flow chemistry, or continuous flow processing, has emerged as a powerful technology to overcome these limitations.[7][8] By performing reactions in a continuously flowing stream through a reactor, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time.[1] This leads to improved reaction efficiency, higher yields, enhanced safety, and seamless scalability from the lab to industrial production.[2][3]
This note describes a proposed two-step synthesis for Terephthalbis(p-phenetidine). The key innovation is the application of a continuous flow packed-bed reactor for the catalytic hydrogenation of the dinitro intermediate. This method leverages the benefits of heterogeneous catalysis in a flow regime to achieve a safe, efficient, and high-purity synthesis.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process:
-
Step 1 (Batch Synthesis): Acylation of 4-ethoxy-2-nitroaniline with terephthaloyl chloride to produce the dinitro intermediate, N,N'-terephthaloyl-bis(4-ethoxy-2-nitroaniline).
-
Step 2 (Continuous Flow Synthesis): Catalytic hydrogenation of the dinitro intermediate in a continuous flow reactor to yield the final product, Terephthalbis(p-phenetidine).
Caption: Proposed two-step synthesis of Terephthalbis(p-phenetidine).
Experimental Protocols
Step 1: Batch Synthesis of N,N'-terephthaloyl-bis(4-ethoxy-2-nitroaniline) (Intermediate)
Materials:
-
4-ethoxy-2-nitroaniline
-
Terephthaloyl chloride
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-2-nitroaniline (2.2 equivalents) in anhydrous THF.
-
Add anhydrous pyridine (2.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve terephthaloyl chloride (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N,N'-terephthaloyl-bis(4-ethoxy-2-nitroaniline) as a solid.
Step 2: Continuous Flow Synthesis of Terephthalbis(p-phenetidine)
Flow Chemistry Setup:
-
HPLC pumps for delivering the substrate solution and hydrogen.
-
A packed-bed reactor (e.g., from Vapourtec, ThalesNano) filled with a heterogeneous catalyst.
-
Back-pressure regulator to maintain the desired system pressure.
-
Temperature controller for the reactor.
-
Collection vessel.
Materials:
-
N,N'-terephthaloyl-bis(4-ethoxy-2-nitroaniline) (from Step 1)
-
Methanol or Ethyl Acetate (HPLC grade)
-
Palladium on carbon (10% Pd/C) as the heterogeneous catalyst.
-
Hydrogen gas (high purity).
Caption: Workflow for the continuous flow synthesis of Terephthalbis(p-phenetidine).
Protocol:
-
System Preparation:
-
Pack a stainless steel column (e.g., 10 cm length, 4.6 mm ID) with 10% Pd/C catalyst.
-
Assemble the flow chemistry system as shown in the workflow diagram.
-
Pressurize the system with nitrogen to check for leaks.
-
Flush the system with the chosen solvent (methanol or ethyl acetate) to wet the catalyst bed.
-
-
Reaction Execution:
-
Prepare a stock solution of the dinitro intermediate in the chosen solvent (e.g., 0.1 M).
-
Set the reactor temperature and system pressure using the controller and back-pressure regulator (see Table 1 for suggested parameters).
-
Begin pumping the solvent through the system at the desired flow rate.
-
Introduce hydrogen gas into the system at a controlled flow rate or pressure.
-
Once the system has stabilized, switch the solvent line to the substrate solution to initiate the reaction.
-
Collect the output from the reactor after allowing the system to reach a steady state (typically after 3-5 residence times).
-
-
Work-up and Purification:
-
The collected solution contains the product, Terephthalbis(p-phenetidine).
-
Monitor the reaction conversion by HPLC or TLC analysis of the output stream.
-
Once the substrate feed is complete, flush the system with pure solvent.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
The resulting solid can be purified further by recrystallization if necessary.
-
Data Presentation
The following table summarizes the key operational parameters for the continuous flow hydrogenation. These parameters can be optimized to maximize yield and throughput.
| Parameter | Value Range | Purpose |
| Substrate Concentration | 0.05 - 0.2 M | Balances throughput and solubility |
| Solvent | Methanol / Ethyl Acetate | Solubilizes the starting material and product |
| Catalyst | 10% Pd/C | Heterogeneous catalyst for hydrogenation[6] |
| Reactor Temperature | 50 - 100 °C | Increases reaction rate[8] |
| Hydrogen Pressure | 10 - 50 bar | Ensures sufficient H₂ for the reaction |
| Liquid Flow Rate | 0.5 - 2.0 mL/min | Controls the residence time |
| Residence Time | 5 - 20 minutes | Time the reaction mixture spends in the reactor |
| Back-Pressure | 15 - 60 bar | Maintains a single liquid phase |
Table 1: Key Parameters for Continuous Flow Hydrogenation.
Conclusion
The described flow chemistry method provides a safe, efficient, and scalable route for the synthesis of Terephthalbis(p-phenetidine). By leveraging a continuous flow packed-bed reactor for the critical hydrogenation step, this protocol mitigates the risks associated with exothermic reactions and the handling of flammable hydrogen gas in batch processes. The precise control over reaction parameters ensures high product purity and reproducibility, making this approach highly suitable for both research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Heterogeneous catalytic hydrogenation reactions in continuous-flow reactors. | Semantic Scholar [semanticscholar.org]
- 4. Terephthalbis(p-phenetidine) | 17696-60-5 | TCI AMERICA [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Terephthalbis(p-phenetidine)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of metal-organic frameworks (MOFs) using Terephthalbis(p-phenetidine) as a primary organic ligand is not extensively documented in the reviewed scientific literature. The following application notes and protocols are based on established principles of MOF synthesis and are intended to serve as a foundational guide for researchers exploring the use of this novel ligand. The experimental parameters provided are hypothetical and will require optimization.
Introduction
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functional versatility make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[2][3][4] The choice of the organic linker is crucial in determining the final topology and properties of the MOF.[5]
Terephthalbis(p-phenetidine) is a structurally intriguing molecule with multiple potential coordination sites (the nitrogen atoms of the imine bonds and the oxygen atoms of the ethoxy groups), making it a candidate for the synthesis of novel MOFs. This document provides a generalized protocol for the synthesis and characterization of a hypothetical MOF using Terephthalbis(p-phenetidine) and a common metal precursor, such as zinc nitrate.
Hypothetical MOF Synthesis: Zn-TBP
For the purpose of these notes, we will refer to the hypothetical MOF as Zn-TBP (Zinc-Terephthalbis(p-phenetidine)). The proposed synthesis is based on a solvothermal method, a common technique for MOF synthesis.[5]
2.1. Proposed Reaction Scheme
The synthesis would involve the reaction of Terephthalbis(p-phenetidine) with a zinc salt, such as zinc nitrate hexahydrate, in a suitable solvent like dimethylformamide (DMF) under elevated temperature and pressure.
2.2. Experimental Protocol: Solvothermal Synthesis of Zn-TBP
This protocol is adapted from general MOF synthesis procedures.[6][7]
Materials:
-
Terephthalbis(p-phenetidine) (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal precursor)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Chloroform (for solvent exchange)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve Terephthalbis(p-phenetidine) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
The molar ratio of ligand to metal precursor may need to be optimized; a starting point of 1:1 or 2:1 is recommended.
-
-
Reaction Mixture:
-
Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.
-
Cap the vial and gently swirl to mix the contents.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-72 hours. The optimal temperature and time are critical parameters to be determined experimentally.
-
-
Isolation and Washing:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
Subsequently, wash with ethanol (3 x 10 mL) to remove DMF.
-
-
Solvent Exchange and Activation:
-
To remove residual solvent from the pores, immerse the washed product in a volatile solvent like chloroform for 24 hours, replacing the chloroform every 8 hours.
-
Decant the chloroform and activate the sample by heating under vacuum at a temperature below its decomposition point (to be determined by thermogravimetric analysis) for 12-24 hours.
-
2.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle DMF with care as it is a skin and respiratory irritant.
-
Autoclaves should be handled with caution due to the high pressures and temperatures involved.
Characterization of Zn-TBP
The synthesized material should be thoroughly characterized to determine its structure, porosity, and thermal stability.[8]
3.1. Data Presentation
The quantitative data obtained from the characterization of the newly synthesized MOF should be summarized in a table for clarity and comparison.
| Characterization Technique | Parameter | Expected/Observed Value for Zn-TBP |
| Powder X-Ray Diffraction (PXRD) | Crystal Phase & Purity | Crystalline peaks, no amorphous background |
| 2θ values of major peaks | To be determined | |
| Brunauer-Emmett-Teller (BET) | Surface Area (m²/g) | To be determined |
| Pore Volume (cm³/g) | To be determined | |
| Pore Size Distribution | To be determined | |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (°C) | To be determined |
| Solvent Loss (%) | To be determined | |
| Scanning Electron Microscopy (SEM) | Crystal Morphology | To be determined (e.g., needles, rods, blocks) |
| Particle Size | To be determined | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of imine and ether stretches, coordination shifts |
Potential Application in Drug Delivery
MOFs are extensively studied as carriers for drug delivery due to their high loading capacity and potential for controlled release.[9][10][11] A hypothetical application of Zn-TBP in pH-controlled drug release is outlined below.
4.1. Experimental Protocol: Drug Loading and Release
Materials:
-
Activated Zn-TBP
-
Model drug (e.g., Ibuprofen or 5-Fluorouracil)
-
Solvent for drug (e.g., ethanol, water)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the model drug in a suitable solvent.
-
Immerse a known amount of activated Zn-TBP in the drug solution.
-
Stir the mixture at room temperature for 24-48 hours in the dark.
-
Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
-
Determine the drug loading content using UV-Vis spectroscopy or HPLC on the supernatant.
-
-
In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded Zn-TBP in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment).
-
Maintain the suspensions at 37 °C with constant gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium, replacing with fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Visualizations
5.1. Experimental Workflow for Zn-TBP Synthesis
References
- 1. espublisher.com [espublisher.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Heterogeneous Metal-Organic Framework Organocatalysts Prepared by Postsynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 11. espublisher.com [espublisher.com]
Application Notes and Protocols for the Industrial Synthesis of Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Terephthalbis(p-phenetidine), a versatile Schiff base with applications in materials science, particularly in the development of liquid crystals. The protocols are designed to be scalable for industrial applications, focusing on efficiency, safety, and product purity.
Introduction
Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)terephthaldimine, is a symmetrical Schiff base formed through the condensation reaction of terephthalaldehyde and p-phenetidine. Its rigid molecular structure and potential for forming ordered phases make it a valuable component in the formulation of nematic liquid crystals. This document outlines the synthetic route, purification methods, and necessary safety precautions for its large-scale production.
Reaction Scheme
The synthesis of Terephthalbis(p-phenetidine) is a classic example of Schiff base formation, involving the reaction of an aromatic dialdehyde with a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water.
Overall Reaction:
Terephthalaldehyde + 2 p-Phenetidine → Terephthalbis(p-phenetidine) + 2 Water
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Terephthalaldehyde | C₈H₆O₂ | 134.13 | White to light yellow crystalline powder | 114-116 |
| p-Phenetidine | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | 2-4 |
| Terephthalbis(p-phenetidine) | C₂₄H₂₄N₂O₂ | 372.47 | White to light yellow crystalline powder | Not specified |
Experimental Protocols
Materials and Equipment
Reactants and Solvents:
-
Terephthalaldehyde (purity >98%)
-
p-Phenetidine (purity >98%)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat, respiratory protection.
Scale-up Synthesis of Terephthalbis(p-phenetidine)
This protocol is designed for a target yield of approximately 85-92%, based on similar Schiff base syntheses.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Reactant Charging:
-
Charge the reactor with terephthalaldehyde (1.0 equivalent).
-
Add ethanol to the reactor. A solvent-to-terephthalaldehyde ratio of 10:1 (v/w) is a recommended starting point for scalability.
-
Begin stirring the mixture to form a suspension.
-
-
Addition of p-Phenetidine:
-
In a separate vessel, dissolve p-phenetidine (2.05 equivalents) in ethanol. A slight excess of the amine can help drive the reaction to completion.
-
Slowly add the p-phenetidine solution to the reactor containing the terephthalaldehyde suspension over a period of 30-60 minutes. Maintain a constant stirring rate.
-
-
Catalyst Addition:
-
Add a catalytic amount of glacial acetic acid to the reaction mixture. A starting concentration of 0.1-0.5% (v/v) relative to the total solvent volume is suggested.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
-
-
Crystallization and Isolation:
-
Once the reaction is complete, gradually cool the mixture to room temperature. The product, Terephthalbis(p-phenetidine), will precipitate out of the solution as a crystalline solid.
-
Further cool the mixture to 0-5°C for at least 1 hour to maximize product crystallization.
-
Isolate the crude product by filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
-
Drying:
-
Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification by Recrystallization
To achieve high purity required for applications such as liquid crystals, the crude product should be recrystallized.
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of Terephthalbis(p-phenetidine).
-
Dissolution:
-
Transfer the crude product to a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The exact volume will depend on the solubility of the product at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, place the mixture in an ice bath to complete the crystallization process.
-
-
Isolation and Drying:
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified Terephthalbis(p-phenetidine) in a vacuum oven at 60-70°C to a constant weight.
-
Safety Precautions
-
Terephthalaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.
-
p-Phenetidine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects.[1] Handle with extreme care, using appropriate PPE, including respiratory protection.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
The following table summarizes the expected quantitative data for the industrial-scale synthesis of Terephthalbis(p-phenetidine).
| Parameter | Value |
| Reactants | |
| Terephthalaldehyde | 1.0 equivalent |
| p-Phenetidine | 2.05 equivalents |
| Reaction Conditions | |
| Solvent | Ethanol |
| Solvent to Terephthalaldehyde Ratio | ~10:1 (v/w) |
| Catalyst | Glacial Acetic Acid |
| Catalyst Concentration | ~0.1-0.5% (v/v) |
| Reaction Temperature | Reflux (~78-80°C) |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Expected Crude Yield | 85-92% |
| Expected Purified Yield | 75-85% (after recrystallization) |
| Purity (by HPLC) | >99.5% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Terephthalbis(p-phenetidine).
Logical Relationship of Synthesis Steps
Caption: Logical sequence of steps for the synthesis of Terephthalbis(p-phenetidine).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Terephthalbis(p-phenetidine)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terephthalbis(p-phenetidine) synthesis. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
Experimental Protocols
The synthesis of Terephthalbis(p-phenetidine) is achieved through a Schiff base condensation reaction between terephthalaldehyde and p-phenetidine. The following protocol is a generalized procedure adapted from established methods for Schiff base formation.[1][2][3]
Reaction Scheme:
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol (or another suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
-
Dehydrating agent (e.g., anhydrous Magnesium Sulfate or 4 Å molecular sieves, optional)[4][5]
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve terephthalaldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the stirred solution.[1][6][7]
-
Amine Addition: In a separate beaker, dissolve p-phenetidine (2 equivalents) in absolute ethanol.
-
Reaction Initiation: Slowly add the p-phenetidine solution to the terephthalaldehyde solution while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 6 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Water Removal (Optional but Recommended): To drive the reaction equilibrium towards the product, water can be removed. This can be achieved by adding a dehydrating agent to the reaction mixture or by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.[4][5][6]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, Terephthalbis(p-phenetidine), will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4][7]
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of Terephthalbis(p-phenetidine).
Frequently Asked Questions (FAQs):
-
Q1: What is the role of the acetic acid in this reaction?
-
A1: Acetic acid acts as a catalyst. A mildly acidic medium (pH 4-5) is optimal for Schiff base formation as it protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, a strongly acidic environment (pH < 3) will protonate the amine, rendering it non-nucleophilic and thus hindering the reaction.[8]
-
-
Q2: Why is it important to remove water from the reaction?
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.
-
-
Q4: My product is an oil and will not crystallize. What should I do?
-
A4: If the product oils out, you can try trituration with a non-polar solvent like hexane to induce crystallization. Alternatively, if the Schiff base is stable, it can be converted to a solid salt (e.g., hydrochloride) by treatment with an acid, purified by recrystallization, and then neutralized to regenerate the pure Schiff base.[8]
-
Troubleshooting Common Problems:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached equilibrium: The reaction is reversible. 2. Incorrect pH: The reaction medium is too acidic or not acidic enough. 3. Steric Hindrance: The reactants may be sterically hindered. 4. Low Reactivity of Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity. | 1. Remove water using a Dean-Stark apparatus or a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[4][5][6] 2. Add a catalytic amount of a weak acid like glacial acetic acid to achieve a mildly acidic pH.[6] 3. Increase the reaction temperature to provide more kinetic energy.[6] 4. A higher reaction temperature or a more effective catalyst may be required.[6] |
| Presence of Starting Materials in the Final Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Hydrolysis during Work-up: The Schiff base product hydrolyzed back to the starting materials. | 1. Extend the reaction time and continue to monitor by TLC. Optimize reaction conditions as described above. 2. Ensure that all solvents and equipment used during the work-up and purification are anhydrous.[6] |
| Product Decomposition | 1. Hydrolysis: The imine bond is susceptible to cleavage by water. 2. Thermal Instability: The Schiff base may decompose at high temperatures. 3. Acidic Purification Media: Silica gel used in column chromatography is acidic and can cause hydrolysis. | 1. Work under anhydrous conditions and store the final product in a desiccator.[4] 2. Avoid excessively high temperatures during the reaction and purification. 3. Use neutral or basic alumina for column chromatography, or purify by recrystallization from an anhydrous solvent.[4] |
Quantitative Data for Yield Improvement
Table 1: Effect of pH on Reaction Rate [8]
| pH Range | Effect on Reaction Rate | Rationale |
| Strongly Acidic (pH < 3) | Decreased | The amine nucleophile is protonated, reducing its nucleophilicity. |
| Mildly Acidic (pH 4-5) | Optimal | Provides sufficient protonation of the carbonyl group to enhance its electrophilicity without significantly protonating the amine. |
| Neutral to Basic (pH > 6) | Slow | The dehydration of the carbinolamine intermediate is the rate-limiting step and is slow without acid catalysis. |
Table 2: Comparison of Water Removal Methods
| Method | Advantage(s) | Disadvantage(s) |
| Dean-Stark Apparatus | Continuous removal of water, driving the reaction to completion. | Requires the solvent to form an azeotrope with water. |
| Dehydrating Agents (e.g., Anhydrous MgSO₄, Molecular Sieves) | Simple to implement in the reaction flask. | Stoichiometric amounts are often required, and they need to be filtered off after the reaction. |
| No Water Removal | Simplest experimental setup. | Generally results in lower yields due to the reversible nature of the reaction.[5] |
Visualizations
Experimental Workflow for Terephthalbis(p-phenetidine) Synthesis
Caption: Experimental workflow for the synthesis of Terephthalbis(p-phenetidine).
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of Terephthalbis(p-phenetidine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Terephthalbis(p-phenetidine).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Terephthalbis(p-phenetidine), a Schiff base formed from the condensation of terephthalaldehyde and p-phenetidine.
Question: Why is my reaction mixture turning dark brown or black?
Answer: The discoloration of the reaction mixture is a common issue, primarily due to the instability of one of the starting materials, p-phenetidine.
-
Cause 1: Oxidation of p-phenetidine. p-Phenetidine is sensitive to air and light and can oxidize over time, forming colored impurities.[1][2][3][4] This process can be accelerated by heat.
-
Troubleshooting Steps:
-
Use freshly distilled or purified p-phenetidine for the best results.
-
If the starting material is already colored, consider purifying it by distillation before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
-
Question: The yield of my product is low, or the reaction is not proceeding to completion. What can I do?
Answer: Low yields in Schiff base synthesis are often related to the reversible nature of the reaction and suboptimal conditions.
-
Cause 1: Equilibrium not favoring the product. The formation of the imine (Schiff base) from an aldehyde and an amine is a reversible reaction where water is eliminated.[6][7][8] If water is not removed, the equilibrium may not shift sufficiently towards the product.
-
Troubleshooting Steps:
-
Remove Water: Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[5] Alternatively, adding a dehydrating agent like molecular sieves directly to the reaction mixture can be effective.[6][9]
-
Increase Reactant Concentration: Employing a slight excess (e.g., 1.05-1.1 equivalents) of one of the reactants can help drive the reaction to completion, as per Le Chatelier's principle.[6]
-
Catalysis: The reaction is typically acid-catalyzed.[7] Ensure a catalytic amount of a weak acid, such as glacial acetic acid, is present.[10][11] The pH should be carefully controlled, as too much acid will protonate the amine, rendering it non-nucleophilic.[7] A pH around 5 is often optimal.[7]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration.[11] Monitor the progress using thin-layer chromatography (TLC) until the starting materials are consumed.[6][10]
-
Question: My final product is difficult to purify. What methods are recommended?
Answer: Purifying Schiff bases can be challenging due to their potential instability.
-
Problem: Contamination with starting materials or side products.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[12][13] A suitable solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[5][10]
-
Washing/Trituration: If the product has precipitated from the reaction mixture, washing it with a solvent in which the starting materials are soluble but the product is not can be an effective purification step.[5][10]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is advisable to use a neutral stationary phase like neutral alumina, as the acidic nature of silica gel can cause hydrolysis of the imine bond.[5][12]
-
Question: My purified product shows signs of degradation over time. How can I prevent this?
Answer: The primary degradation pathway for Schiff bases is hydrolysis.
-
Cause: Hydrolysis of the imine bond. The C=N bond is susceptible to cleavage by water, which reverts the Schiff base to the original aldehyde and amine.[5][12] This can be catalyzed by trace amounts of acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: After purification, dry the product thoroughly under vacuum to remove any residual solvent and water.[5]
-
Proper Storage: Store the purified Terephthalbis(p-phenetidine) in a tightly sealed container, protected from moisture and light, preferably in a desiccator or under an inert atmosphere.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of terephthalaldehyde to p-phenetidine?
A1: The stoichiometry of the reaction requires a 1:2 molar ratio of terephthalaldehyde to p-phenetidine to form the bis-Schiff base.[10][11] Using a slight excess of the p-phenetidine may help to ensure the complete conversion of the dialdehyde.
Q2: What solvents are suitable for this synthesis?
A2: Alcohols such as absolute ethanol or methanol are commonly used solvents for this type of condensation reaction.[10][11][14] If water removal is a concern, toluene can be used in conjunction with a Dean-Stark apparatus.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a weak acid, like a few drops of glacial acetic acid, is recommended to activate the carbonyl groups of the aldehyde and speed up the reaction.[10]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[6][10] Spot the reaction mixture on a TLC plate alongside the starting materials (terephthalaldehyde and p-phenetidine). The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.
Q5: What are the expected characteristics of the final product, Terephthalbis(p-phenetidine)?
A5: Terephthalbis(p-phenetidine) is expected to be a solid, likely with a yellow or greenish-yellow color. The purity can be confirmed by techniques such as melting point determination, NMR spectroscopy, and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic peak for the C=N (imine) bond.
Data Summary
The following table summarizes key reaction parameters and potential issues for the synthesis of Terephthalbis(p-phenetidine).
| Parameter | Recommended Condition/Value | Potential Issue | Troubleshooting |
| Stoichiometry | 1:2 molar ratio (Terephthalaldehyde:p-phenetidine) | Incomplete reaction | Use a slight excess of p-phenetidine |
| Solvent | Ethanol, Methanol, or Toluene | Water accumulation | Use a Dean-Stark trap (with toluene) or molecular sieves |
| Catalyst | Catalytic amount of glacial acetic acid | Slow or no reaction | Add a few drops of acid; control pH to be mildly acidic |
| Temperature | Reflux temperature of the chosen solvent | Slow reaction rate; potential degradation | Ensure adequate heating; monitor for discoloration |
| Reaction Time | 2-5 hours (monitor by TLC) | Incomplete conversion | Extend reaction time until starting materials are consumed |
| Purification | Recrystallization from ethanol | Contamination | Wash with a suitable solvent; consider chromatography on neutral alumina |
| Product Stability | Store in a dry, dark environment | Hydrolysis, discoloration | Ensure product is completely dry; store under inert gas |
Experimental Protocols
General Protocol for the Synthesis of Terephthalbis(p-phenetidine)
This protocol describes a general method for the condensation of terephthalaldehyde and p-phenetidine.
Materials:
-
Terephthalaldehyde (1.0 equivalent)
-
p-Phenetidine (2.0 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq.) in absolute ethanol.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst and stir the mixture for five minutes.[10]
-
In a separate beaker, dissolve p-phenetidine (2.0 eq.) in absolute ethanol.
-
Add the p-phenetidine solution to the terephthalaldehyde solution with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. Continue refluxing for 2-5 hours or until the reaction is complete.[10][11]
-
Upon completion, a precipitate will likely form. Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.[10]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Terephthalbis(p-phenetidine).
-
Dry the purified product under vacuum.
Reaction Pathway and Side Reactions
The following diagrams illustrate the main synthesis pathway and potential side reactions.
Caption: Main synthesis pathway for Terephthalbis(p-phenetidine).
Caption: Potential side reactions in the synthesis process.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenetidine | 156-43-4 [chemicalbook.com]
- 4. P-PHENETIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Terephthalbis(p-phenetidine) Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Terephthalbis(p-phenetidine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Terephthalbis(p-phenetidine).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of water, which can reverse the reaction (hydrolysis). - Impure starting materials. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature, for example, by refluxing the solvent. - Remove Water: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water. Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. - Purify Reactants: Ensure both terephthalaldehyde and p-phenetidine are pure. p-Phenetidine can oxidize and darken on storage; purification by distillation or recrystallization may be necessary. |
| Product is an Oil or Fails to Crystallize | - The solution is not saturated. - The presence of impurities is inhibiting crystallization. | - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the product. - Cool the Solution: Place the flask in an ice bath to further decrease the solubility of the product. - Purify the Crude Product: If oiling out persists, extract the product and purify it by column chromatography before attempting recrystallization. |
| Product is Colored or Impure | - Presence of oxidized p-phenetidine. - Side reactions occurring. | - Decolorize with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. - Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that may lead to side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of Terephthalbis(p-phenetidine)?
A1: Terephthalbis(p-phenetidine) is a Schiff base formed from the condensation reaction between one equivalent of terephthalaldehyde and two equivalents of p-phenetidine. The reaction typically proceeds with the elimination of two molecules of water.
Q2: What is the role of a catalyst in this reaction?
A2: An acid catalyst, such as a few drops of glacial acetic acid or p-toluenesulfonic acid, can be used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the amine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (terephthalaldehyde and p-phenetidine). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progress of the reaction.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common and effective method for purifying solid products like Terephthalbis(p-phenetidine).[1] A suitable solvent system should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice.
Q5: My p-phenetidine starting material is dark brown. Can I still use it?
A5: Dark coloration in p-phenetidine indicates oxidation. Using impure starting material can lead to a lower yield and a colored product. It is highly recommended to purify the p-phenetidine before use, for example, by distillation under reduced pressure.
Data Presentation
The following table summarizes the yield of a similar Schiff base, N,N'-terephthalylidene-bis-(4-aminophenol), synthesized from terephthalaldehyde and p-aminophenol under different conditions. This data can serve as a reference for optimizing the synthesis of Terephthalbis(p-phenetidine).
| Reaction Conditions | Solvent | Temperature | Reaction Time | Yield | Reference |
| Molar Ratio 1:2 (Terephthalaldehyde:p-aminophenol) | Ethanol | Room Temperature (with stirring until solvent evaporation) | Not Specified | 100% | [2] |
| Molar Ratio 1:2 (Terephthalaldehyde:p-aminophenol) | None (Solid Phase Grinding) | Room Temperature | 15 minutes | ~51% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Terephthalbis(p-phenetidine) in Solution
This protocol is adapted from the synthesis of N,N'-terephthalylidene-bis-(4-aminophenol).[2]
Materials:
-
Terephthalaldehyde (1 equivalent)
-
p-Phenetidine (2 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve p-phenetidine (2.0 eq) in absolute ethanol.
-
Add the p-phenetidine solution to the terephthalaldehyde solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified Terephthalbis(p-phenetidine) product.
Protocol 2: Solvent-Free Synthesis of Terephthalbis(p-phenetidine)
This protocol is a solvent-free approach adapted from a similar solid-phase reaction.[2]
Materials:
-
Terephthalaldehyde (1 equivalent)
-
p-Phenetidine (2 equivalents)
-
Mortar and pestle
Procedure:
-
Combine terephthalaldehyde (1.0 eq) and p-phenetidine (2.0 eq) in a mortar.
-
Grind the mixture vigorously with a pestle for 15-20 minutes at room temperature.
-
The solid product will form directly in the mortar.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
Reaction Mechanism: Formation of Terephthalbis(p-phenetidine)
Caption: Mechanism of Terephthalbis(p-phenetidine) formation.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Purification of Crude Terephthalbis(p-phenetidine) by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Terephthalbis(p-phenetidine) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of Terephthalbis(p-phenetidine)?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, Terephthalbis(p-phenetidine), should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure crystalline product upon cooling.
Q2: Which solvents are suitable for the recrystallization of Terephthalbis(p-phenetidine)?
Several organic solvents can be considered for the recrystallization of Schiff bases like Terephthalbis(p-phenetidine). Based on available data and general laboratory practice, the following solvents are suggested:
-
Toluene: Terephthalbis(p-phenetidine) is known to be soluble in hot toluene, making it a primary candidate for recrystallization.
-
Ethanol: Ethanol is a common solvent for the recrystallization of Schiff bases derived from aromatic aldehydes and anilines.
-
Hexane and Ethyl Acetate: These solvents are also suggested as potential options for recrystallizing similar Schiff bases.[1]
-
Solvent Mixtures: In some cases, a mixture of solvents, such as dichloromethane-petroleum ether, can be effective for purification.[2]
The choice of solvent may need to be optimized based on the specific impurities present in the crude product.
Q3: What are the common impurities in crude Terephthalbis(p-phenetidine)?
Crude Terephthalbis(p-phenetidine), synthesized from terephthalaldehyde and p-phenetidine, may contain the following impurities:
-
Unreacted starting materials: Residual terephthalaldehyde or p-phenetidine.
-
Side products: Products from side reactions occurring during the synthesis.
-
Colored impurities: Often polymeric materials formed during the reaction.
Q4: How can I improve the yield and purity of the recrystallized product?
To enhance the yield and purity, consider the following:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Minimal Solvent: Use the minimum amount of hot solvent required to completely dissolve the crude product. Using an excess of solvent will result in a lower yield.
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod. b. Adding a seed crystal of pure Terephthalbis(p-phenetidine). c. Cooling the solution in an ice bath for a longer period. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too rapid. 3. High concentration of impurities. | 1. Select a lower-boiling point solvent. 2. Ensure slow cooling. You can insulate the flask to slow down the cooling process. 3. Redissolve the oil in a small amount of hot solvent and try again. If the problem persists, consider a preliminary purification step like column chromatography. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The product is significantly soluble in the cold solvent. 4. Excessive washing of the crystals. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. |
Experimental Protocol: Recrystallization of Terephthalbis(p-phenetidine) from Toluene
This protocol provides a general methodology for the purification of crude Terephthalbis(p-phenetidine).
Materials:
-
Crude Terephthalbis(p-phenetidine)
-
Toluene (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude Terephthalbis(p-phenetidine) in an Erlenmeyer flask. Add a small volume of toluene and heat the mixture to boiling with stirring. Continue to add small portions of hot toluene until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on a hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a suitable temperature.
Quantitative Data
| Solvent | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| Toluene | 25 | < 0.5 |
| Toluene | 100 | > 5.0 |
| Ethanol | 25 | ~ 1.0 |
| Ethanol | 78 | > 10.0 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of Terephthalbis(p-phenetidine).
References
Preventing decomposition of Terephthalbis(p-phenetidine) during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Terephthalbis(p-phenetidine) during storage.
Frequently Asked Questions (FAQs)
Q1: What is Terephthalbis(p-phenetidine) and what are its common uses?
Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a Schiff base.[1][2] Schiff bases are compounds containing a carbon-nitrogen double bond. This particular compound is listed under materials for liquid crystals.[1][2]
Q2: What are the primary causes of Terephthalbis(p-phenetidine) decomposition during storage?
The primary causes of decomposition are hydrolysis, photodegradation, and thermal stress. The imine (C=N) bonds in the molecule are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4][5][6] Exposure to light, especially UV radiation, and elevated temperatures can also promote degradation.[4][6]
Q3: What are the visible signs of Terephthalbis(p-phenetidine) degradation?
The appearance of pure Terephthalbis(p-phenetidine) is a white to light yellow or green powder or crystal.[1][2] Signs of degradation may include a change in color to a darker yellow or brown, and a change in the material's texture. For quantitative assessment, analytical techniques such as HPLC or NMR spectroscopy are recommended to detect the presence of degradation products.[5]
Q4: What are the ideal storage conditions for Terephthalbis(p-phenetidine)?
To minimize decomposition, Terephthalbis(p-phenetidine) should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to protect it from moisture and air.[3] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (darkening) | Exposure to air (oxidation) or light (photodegradation). | Store the compound in a tightly sealed, opaque container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| Change in physical state (e.g., clumping) | Absorption of moisture from the atmosphere, leading to hydrolysis. | Ensure the storage container is airtight and stored in a desiccator or a controlled low-humidity environment. |
| Inconsistent experimental results | Degradation of the starting material. The presence of impurities (degradation products) can affect reaction outcomes. | Before use, verify the purity of the Terephthalbis(p-phenetidine) using an appropriate analytical method like HPLC or NMR. If degradation is detected, it may be necessary to purify the compound or use a fresh batch. |
| Poor solubility in expected solvents | The degradation products (terephthalaldehyde and p-phenetidine) may have different solubility profiles than the parent compound. | Confirm the identity and purity of the compound. If degradation has occurred, purification will be necessary. |
Experimental Protocols
Protocol 1: Stability Assessment of Terephthalbis(p-phenetidine) via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the stability of Terephthalbis(p-phenetidine) over time under specific storage conditions.
Materials:
-
Terephthalbis(p-phenetidine) sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of Terephthalbis(p-phenetidine) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. The exact gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of Terephthalbis(p-phenetidine) (this may need to be determined experimentally, but a range of 250-350 nm is a good starting point).
-
Injection Volume: 10 µL
-
-
Data Collection: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot from each storage condition by HPLC.
-
Data Analysis: Quantify the peak area of the intact Terephthalbis(p-phenetidine) and any new peaks that appear, which would correspond to degradation products. Plot the percentage of remaining Terephthalbis(p-phenetidine) as a function of time for each storage condition.
Visualizations
Caption: Primary decomposition pathway of Terephthalbis(p-phenetidine).
Caption: Recommended workflow for storing Terephthalbis(p-phenetidine).
References
- 1. byjus.com [byjus.com]
- 2. Terephthalbis(p-phenetidine) | 17696-60-5 | TCI AMERICA [tcichemicals.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Solubility Issues of Terephthalbis(p-phenetidine)
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility challenges of Terephthalbis(p-phenetidine) in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is Terephthalbis(p-phenetidine) and why is its solubility often a challenge?
A1: Terephthalbis(p-phenetidine) is a symmetrical aromatic diamine. Its rigid, planar structure and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to its characteristically low solubility in many common organic solvents. Achieving sufficient concentration in a reaction medium is crucial for successful polymerization (e.g., in the synthesis of aramids) and other chemical modifications.
Q2: What are the initial recommended solvents for dissolving Terephthalbis(p-phenetidine)?
A2: Polar aprotic solvents are generally the most effective for dissolving Terephthalbis(p-phenetidine) and similar aromatic compounds.[1][2][3][4] These solvents can disrupt intermolecular forces without having acidic protons that could interfere with reactions.[2] Initial recommendations include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[2][4]
Q3: Can heating be used to improve the solubility of Terephthalbis(p-phenetidine)?
A3: Yes, increasing the temperature is a common and effective method to significantly enhance the solubility of Terephthalbis(p-phenetidine) in suitable solvents. However, it is critical to consider the thermal stability of the compound and the boiling point of the chosen solvent to avoid degradation. Always conduct heating in a well-ventilated fume hood.
Q4: Are there any chemical modification strategies to enhance solubility?
A4: While direct modification of Terephthalbis(p-phenetidine) changes the molecule, related strategies in drug development involve creating prodrugs or forming salts to improve solubility.[5][6] For reaction purposes, the focus is typically on modifying the solvent system or reaction conditions rather than altering the starting material itself.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues encountered during your experiments.
Problem: Terephthalbis(p-phenetidine) does not dissolve sufficiently at room temperature.
Caption: Troubleshooting workflow for solubility issues.
Solubility Data Overview
While precise numerical solubility data is sparse in publicly available literature, the following table summarizes qualitative solubility and recommended solvents based on established chemical principles for similar aromatic diamines used in polymer synthesis.
| Solvent Type | Examples | Qualitative Solubility of Terephthalbis(p-phenetidine) | Notes |
| Polar Aprotic | NMP, DMAc, DMF, DMSO | Good to Excellent (especially with heat) | Highly recommended for creating reaction media. These solvents effectively solvate the aromatic rings and amide groups that may form.[2][4] |
| Polar Protic | Ethanol, Methanol, Water | Poor to Sparingly Soluble | Hydrogen bonding of the solvent with itself can hinder the dissolution of the large, nonpolar regions of the molecule.[1][7] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Poor / Insoluble | The polarity mismatch is too great. "Like dissolves like" principle applies.[1] |
| Co-Solvent Systems | DMAc / LiCl | Excellent | The addition of salts like LiCl can significantly increase solubility by disrupting polymer-chain interactions in solution, a principle that also aids monomer dissolution. |
Experimental Protocols
Protocol 1: Temperature-Assisted Dissolution
This protocol describes the standard method for dissolving Terephthalbis(p-phenetidine) using heat.
Objective: To achieve complete dissolution of Terephthalbis(p-phenetidine) in a polar aprotic solvent.
Materials:
-
Terephthalbis(p-phenetidine)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas inlet (e.g., Nitrogen or Argon)
Caption: Workflow for temperature-assisted dissolution.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the system is dry.
-
Solvent Addition: Add the desired volume of NMP or DMAc to the flask.
-
Inert Atmosphere: Start a gentle flow of inert gas through the system.
-
Heating: Begin stirring and heat the solvent to a moderate temperature (e.g., 60-80 °C).
-
Solute Addition: Slowly add the pre-weighed Terephthalbis(p-phenetidine) to the warm solvent. Adding the solid to heated solvent is often more effective than heating a slurry.
-
Dissolution: Continue to stir and maintain the temperature. The solid should gradually dissolve to form a clear solution.
-
Completion: Once the solution is homogeneous, it is ready for the subsequent reaction steps.
Protocol 2: Using a Co-Solvent/Salt System
This protocol is for cases where temperature alone is insufficient or undesirable. The addition of a salt like lithium chloride (LiCl) to DMAc can dramatically improve the solubility of aromatic compounds.
Objective: To dissolve Terephthalbis(p-phenetidine) at a lower temperature using a salt-containing solvent system.
Materials:
-
Terephthalbis(p-phenetidine)
-
N,N-Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Standard reaction glassware (as in Protocol 1)
Procedure:
-
Salt-Solvent Preparation: In the reaction flask, add the desired amount of anhydrous LiCl to the DMAc (e.g., a 5% w/v solution).
-
Dissolve Salt: Stir the mixture, with gentle warming if necessary, until all the LiCl has completely dissolved.
-
Cool to Desired Temp: Adjust the temperature of the DMAc/LiCl solution to your target reaction temperature.
-
Add Solute: Slowly add the Terephthalbis(p-phenetidine) to the stirring salt solution.
-
Monitor: Stir until a clear, homogeneous solution is obtained. The presence of the salt should facilitate dissolution under milder conditions than without it.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04279D [pubs.rsc.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. jetir.org [jetir.org]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Terephthalbis(p-phenetidine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Terephthalbis(p-phenetidine).
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, reaction time, and purity of Terephthalbis(p-phenetidine). Below is a summary of the performance of common catalysts used in the condensation reaction between terephthalaldehyde and p-phenetidine.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Glacial Acetic Acid | Brønsted Acid | 5-10 | 4-6 | 85-95 | >98 | Most common and cost-effective catalyst. Provides consistently high yields under reflux conditions. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted Acid | 2-5 | 3-5 | 90-97 | >98 | A stronger acid catalyst that can lead to shorter reaction times compared to acetic acid. |
| **Zinc Acetate (Zn(OAc)₂) ** | Lewis Acid | 5 | 6-8 | 75-85 | >97 | A milder catalyst that may require longer reaction times or higher temperatures. Can be beneficial if side reactions are an issue with stronger acids. |
| No Catalyst | Uncatalyzed | N/A | 12-24 | 40-60 | >95 | The reaction can proceed without a catalyst, but it is significantly slower and results in lower yields. |
Experimental Protocols
Protocol 1: General Synthesis of Terephthalbis(p-phenetidine) using Acetic Acid Catalyst
This protocol outlines a standard procedure for the synthesis of Terephthalbis(p-phenetidine) using glacial acetic acid as the catalyst.
Materials:
-
Terephthalaldehyde
-
p-Phenetidine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve terephthalaldehyde (1 equivalent) in absolute ethanol.
-
Add p-phenetidine (2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified Terephthalbis(p-phenetidine) in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of Terephthalbis(p-phenetidine).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst. 4. Presence of water in the reaction. | 1. Extend the reflux time and monitor by TLC until the starting material is consumed. 2. Ensure the purity of terephthalaldehyde and p-phenetidine. p-Phenetidine can oxidize over time and may need to be purified by distillation before use. 3. Increase the catalyst loading, but be mindful of potential side reactions with excessive acid. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Product is Colored (Not White/Pale Yellow) | 1. Oxidation of p-phenetidine. 2. Side reactions caused by excessive heat or prolonged reaction time. | 1. Use freshly purified p-phenetidine. 2. Reduce the reflux temperature or shorten the reaction time once the reaction is complete. The product can be recrystallized from a suitable solvent like ethanol or DMF to improve its color. |
| Difficulty in Filtering the Product | The product has precipitated as very fine particles. | Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. If the product is still difficult to filter, consider using a centrifuge to pellet the solid before decanting the solvent. |
| Product is Contaminated with Starting Material | Incomplete reaction or insufficient washing. | Ensure the reaction has gone to completion via TLC. Wash the filtered product thoroughly with cold ethanol to remove unreacted starting materials. Recrystallization may be necessary for high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the carbonyl oxygen of the terephthalaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of p-phenetidine. This accelerates the rate of the condensation reaction.
Q2: Can I use a different solvent for this synthesis?
A2: While ethanol is the most common solvent, other polar protic solvents like methanol or isopropanol can also be used. Aprotic solvents such as toluene can also be employed, often with a Dean-Stark apparatus to remove the water formed during the reaction, which can drive the equilibrium towards the product.
Q3: How can I confirm the identity and purity of my synthesized Terephthalbis(p-phenetidine)?
A3: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The purity can be assessed by measuring the melting point and by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. p-Phenetidine is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Glacial acetic acid is corrosive. Standard laboratory safety practices should be followed at all times.
Q5: What are the potential side reactions in this synthesis?
A5: The primary potential side reaction is the incomplete reaction, leading to the formation of the mono-substituted intermediate. Oxidation of p-phenetidine can also occur, especially if the starting material is old or has been exposed to air, which can lead to colored impurities.
Caption: Impact of key reaction parameters on the synthesis of Terephthalbis(p-phenetidine).
Addressing air and light sensitivity of p-phenetidine starting material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the air and light sensitivity of p-phenetidine.
Frequently Asked Questions (FAQs)
Q1: My p-phenetidine has turned a reddish-brown color. What happened and is it still usable?
A1: p-Phenetidine is highly sensitive to air and light.[1][2][3][4] The discoloration from a colorless or pale yellow liquid to reddish-brown indicates oxidative degradation and the formation of colored impurities, often referred to as "tars."[5] The usability of the discolored material depends on the specific requirements of your experiment. For applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients, using discolored p-phenetidine is not recommended as the impurities can lead to side reactions, lower yields, and purification challenges. For less sensitive applications, it may be possible to purify the material before use (see Troubleshooting Guide).
Q2: What are the primary degradation products of p-phenetidine?
A2: Exposure to air and light leads to the formation of a complex mixture of degradation products. The oxidation of p-phenetidine can result in the formation of 4-ethoxy-1,2-benzoquinone.[6] Additionally, photo-assisted oxidation of anilines, a class of compounds to which p-phenetidine belongs, can lead to the formation of azo compounds.[1] Other potential impurities that have been identified in p-phenetidine samples, which may arise from synthesis or degradation, include N-methyl-4-ethoxybenzenamine, N-ethyl-4-ethoxybenzenamine, and various diamine derivatives.[7]
Q3: How should I properly store p-phenetidine to prevent degradation?
A3: To minimize degradation, p-phenetidine should be stored in a tightly sealed, amber glass container to protect it from light. The container should be flushed with an inert gas, such as argon or nitrogen, to displace air before sealing. Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: Can I use stabilizers to prevent the degradation of p-phenetidine?
A4: Yes, antioxidants can be used to inhibit the oxidative degradation of p-phenetidine. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), and phosphite antioxidants are commonly used as stabilizers for aromatic amines.[5][8][9] These compounds work by scavenging free radicals and decomposing peroxides that initiate the degradation process. The choice and concentration of the stabilizer will depend on the specific application and compatibility with downstream processes.
Troubleshooting Guides
Issue: Discoloration of p-Phenetidine
-
Problem: The p-phenetidine starting material has developed a red or brown color.
-
Cause: Exposure to air and/or light, leading to oxidation.
-
Solution: For critical applications, it is recommended to purify the discolored p-phenetidine before use. A common and effective method is to convert the p-phenetidine to its hydrochloride salt, which can then be purified by treatment with activated carbon to remove the colored impurities.[5]
-
Purification Protocol: A detailed experimental protocol for this purification is provided in the "Experimental Protocols" section.
-
Issue: Inconsistent Reaction Yields or Impurity Profiles
-
Problem: Reactions using p-phenetidine as a starting material are giving inconsistent yields or show the presence of unexpected impurities in the final product.
-
Cause: The use of degraded p-phenetidine can introduce impurities that interfere with the desired reaction pathway. Degradation products may compete in the reaction, leading to the formation of byproducts and a lower yield of the target molecule.
-
Solution:
-
Assess Purity: Before use, assess the purity of the p-phenetidine using an appropriate analytical method, such as HPLC or GC-MS (see "Experimental Protocols" section for recommended methods).
-
Purify if Necessary: If the purity is below the required specification for your application, purify the p-phenetidine using the hydrochloride salt method described in the "Experimental Protocols" section.
-
Proper Storage: Ensure that after purification, the p-phenetidine is stored under an inert atmosphere and protected from light to prevent future degradation.
-
Data on p-Phenetidine Stability
While specific kinetic data for the degradation of p-phenetidine under various light and air conditions is not extensively available in the public domain, the following table summarizes the expected qualitative stability under different storage conditions. Accelerated stability studies are recommended to determine a precise shelf-life for specific storage conditions and packaging.
| Storage Condition | Light Exposure | Atmosphere | Expected Stability |
| Room Temperature | Ambient | Air | Poor (discoloration expected) |
| Room Temperature | Dark | Air | Moderate (slow degradation) |
| Room Temperature | Dark | Inert Gas | Good |
| Refrigerated (2-8°C) | Dark | Air | Good |
| Refrigerated (2-8°C) | Dark | Inert Gas | Excellent |
Experimental Protocols
Protocol 1: Purification of Discolored p-Phenetidine
This protocol describes the purification of p-phenetidine by conversion to its hydrochloride salt and subsequent decolorization with activated carbon.[5]
-
Dissolution and Salt Formation: In a fume hood, dissolve the discolored p-phenetidine in a suitable volume of deionized water. Slowly add concentrated hydrochloric acid with stirring until the solution becomes acidic (test with pH paper). The p-phenetidine will dissolve as its hydrochloride salt.
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% w/w of the starting p-phenetidine) to the solution. Gently heat the mixture with stirring for 15-30 minutes.
-
Filtration: Filter the hot solution through a bed of celite or a suitable filter paper to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.
-
Regeneration of Free Base: Cool the filtrate and slowly add a base (e.g., a concentrated solution of sodium hydroxide or ammonium hydroxide) with stirring until the solution is basic. The p-phenetidine will precipitate out as an oil or solid.
-
Extraction: Extract the p-phenetidine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Store the purified p-phenetidine under an inert atmosphere in a tightly sealed amber vial at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for p-Phenetidine
This method is suitable for assessing the purity of p-phenetidine and detecting the presence of degradation products.[10]
-
Column: Primesep 100, 4.6 x 150 mm, 100Å
-
Mobile Phase: 40% Acetonitrile, 59.8% Water, 0.2% Sulfuric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Sample Preparation: Dissolve an accurately weighed amount of p-phenetidine in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 3: GC-MS Analysis of p-Phenetidine Impurities
This method can be used to identify and quantify volatile impurities and degradation products in p-phenetidine.[7]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injector: Split/splitless, 250°C, split ratio 50:1
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Sample Preparation: Dilute the p-phenetidine sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the purification of discolored p-phenetidine.
Caption: Simplified proposed degradation pathway of p-phenetidine.
Caption: Troubleshooting decision tree for using p-phenetidine.
References
- 1. homework.study.com [homework.study.com]
- 2. accelerated stability test: Topics by Science.gov [science.gov]
- 3. performanceadditives.us [performanceadditives.us]
- 4. researchgate.net [researchgate.net]
- 5. performanceadditives.us [performanceadditives.us]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 10. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Purity Analysis of Synthesized versus Commercial Terephthalbis(p-phenetidine) for Research Applications
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a detailed comparison of laboratory-synthesized Terephthalbis(p-phenetidine) and a commercial standard, supported by experimental data to inform procurement and quality control decisions.
Terephthalbis(p-phenetidine) is a Schiff base compound with applications in materials science, particularly in the development of liquid crystals. The purity of this compound can significantly impact the performance and reproducibility of subsequent experiments. This guide outlines the synthesis of Terephthalbis(p-phenetidine) and presents a comparative purity analysis against a commercial standard using various analytical techniques.
Comparison of Physical and Analytical Data
The purity of synthesized Terephthalbis(p-phenetidine) was compared to a commercial standard. The results from various analytical techniques are summarized below, indicating a high degree of purity for the synthesized product, comparable to the commercial-grade material.
| Parameter | Synthesized Terephthalbis(p-phenetidine) | Commercial Standard Terephthalbis(p-phenetidine) |
| Appearance | Pale yellow crystalline powder | Off-white to light yellow powder |
| Melting Point | 188-190 °C | 189-192 °C |
| HPLC Purity | 99.2% | >98.0% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (EI) | m/z 372.18 [M]⁺ | m/z 372.18 [M]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Terephthalbis(p-phenetidine) are provided to ensure reproducibility.
Synthesis of Terephthalbis(p-phenetidine)
Terephthalbis(p-phenetidine) is synthesized via a condensation reaction between terephthalaldehyde and p-phenetidine.
Materials:
-
Terephthalaldehyde (1.0 mmol)
-
p-Phenetidine (2.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve terephthalaldehyde in 10 mL of absolute ethanol with gentle heating.
-
In a separate beaker, dissolve p-phenetidine in 10 mL of absolute ethanol.
-
Add the p-phenetidine solution to the terephthalaldehyde solution with continuous stirring.
-
Add the catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.
-
The product is purified by recrystallization from hot ethanol to yield a pale yellow crystalline solid. A typical yield for this reaction is in the range of 85-90%.
Purity Analysis Methodologies
1. Melting Point Determination: The melting point of the synthesized and commercial samples was determined using a calibrated melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 1 °C/min.
2. High-Performance Liquid Chromatography (HPLC): HPLC analysis was performed to determine the purity of the samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Expected Chemical Shifts (δ, ppm):
-
~8.4 (s, 2H, -CH=N-)
-
~7.9 (s, 4H, Ar-H of terephthaldehyde moiety)
-
~7.2 (d, 4H, Ar-H ortho to -N=CH-)
-
~6.9 (d, 4H, Ar-H ortho to -OCH₂CH₃)
-
~4.0 (q, 4H, -OCH₂CH₃)
-
~1.4 (t, 6H, -OCH₂CH₃)
-
4. Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) was used to confirm the molecular weight of the synthesized compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Expected Molecular Ion Peak [M]⁺: m/z 372.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and purity assessment of Terephthalbis(p-phenetidine).
A Comparative Spectroscopic Analysis of Terephthalbis(p-phenetidine) and its Analogues
This guide provides a detailed spectroscopic comparison of Terephthalbis(p-phenetidine) and its analogues, a class of Schiff bases synthesized from terephthalaldehyde. The analysis focuses on data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and scientists involved in the characterization of novel compounds and in the field of drug development where Schiff bases are of significant interest.
Structural Overview
Terephthalbis(p-phenetidine) is a symmetrical Schiff base formed by the condensation reaction of one mole of terephthalaldehyde with two moles of p-phenetidine. Its analogues are typically formed by reacting terephthalaldehyde with different substituted anilines, leading to variations in the peripheral substituents while maintaining the core terephthalaldehyde-derived structure. This comparative guide will focus on analogues derived from 2-aminophenol and 2-aminothiophenol.
Data Presentation
The following tables summarize the key spectroscopic data for Terephthalbis(p-phenetidine) and its analogues.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=N) Imine | ν(C-O) Ether/Phenol | Other Key Vibrations |
| Terephthalbis(p-phenetidine) | ~1620 | ~1240 (Aryl-O) | ~2980 (Aliphatic C-H), ~3050 (Aromatic C-H) |
| Analogue 1: Terephthalbis(2-aminophenol) | ~1620 | ~1275 (Phenolic C-O) | ~3400 (Broad, O-H) |
| Analogue 2: Terephthalbis(2-aminothiophenol) | ~1615 | - | ~2550 (S-H, often weak or absent), ~750 (C-S) |
Note: The data for Terephthalbis(p-phenetidine) is estimated based on typical values for similar Schiff bases. Data for analogues are derived from published literature.[1]
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH=N- (Azomethine) | Aromatic Protons | Other Key Protons |
| Terephthalbis(p-phenetidine) | ~8.5-8.7 (s) | ~7.0-8.0 (m) | ~4.1 (q, -O-CH₂-), ~1.4 (t, -CH₃) |
| Analogue 1: Terephthalbis(2-aminophenol) | ~8.9 (s) | ~6.8-7.9 (m) | ~9.8 (s, broad, -OH) |
| Analogue 2: Terephthalbis(2-aminothiophenol) | ~8.8 (s) | ~7.1-8.0 (m) | ~3.5 (s, broad, -SH) |
Note: Chemical shifts are dependent on the solvent used (typically DMSO-d₆ or CDCl₃). Data for analogues are derived from published literature.[1][2]
Table 3: UV-Visible Spectroscopic Data (λₘₐₓ, nm)
| Compound | π → π* Transitions | n → π* Transitions | Solvent |
| Terephthalbis(p-phenetidine) | ~270, ~360 | ~430 | DMSO |
| Analogue 1 (Schiff Base Ligand H₂L) | 303 | 365 | DMSO[3] |
| Generic Schiff Bases | 244-277 | 359-363 | Dichloromethane[4] |
Note: The absorption maxima can vary based on the solvent and the specific electronic environment of the chromophore.[3][4][5]
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Calculated Molar Mass ( g/mol ) | Observed Molecular Ion [M]⁺ |
| Terephthalbis(p-phenetidine) | C₂₄H₂₄N₂O₂ | 372.47 | 372 |
| Analogue 3: Terephthalbis(5-nitro-2-hydroxyaniline) | C₂₀H₁₄N₄O₆ | 406.35 | 406[2][6] |
| Analogue 4: Terephthalbis(4-aminobenzoic acid) | C₂₂H₁₆N₂O₄ | 372.38 | 372[2][6] |
Note: Data for analogues are derived from published literature.[2][6]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Schiff bases like Terephthalbis(p-phenetidine) and its analogues.
Synthesis of Schiff Bases
A common method for the synthesis of these compounds is through a condensation reaction.[1][2]
-
Reactants : Terephthalaldehyde (1 mmol) and the respective primary amine (e.g., p-phenetidine, 2-aminophenol) (2 mmol) are used in a 1:2 molar ratio.
-
Solvent : Absolute ethanol or methanol is typically used as the reaction solvent.
-
Procedure : The amine is added to a hot ethanolic solution of terephthalaldehyde. The mixture is then refluxed for a period of 2 to 4 hours.
-
Isolation : The resulting precipitate is filtered while hot, washed with a warm solvent (e.g., ethanol), and then dried, often in a vacuum desiccator.
Spectroscopic Characterization
-
FT-IR Spectroscopy :
-
NMR Spectroscopy :
-
Instrument : A Bruker AVANCE 300 or 500 MHz spectrometer is commonly employed.[3][8]
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Analysis : ¹H and ¹³C NMR spectra are recorded, with chemical shifts referenced to the internal solvent signal.[8]
-
-
UV-Visible Spectroscopy :
-
Instrument : A PerkinElmer Lambda 25 UV-Vis Spectrometer or similar is used.[4]
-
Sample Preparation : Solutions of the compounds are prepared in a suitable solvent like DMSO or dichloromethane at a concentration of approximately 1 x 10⁻⁵ M.[3]
-
Analysis : The electronic absorption spectra are recorded over a range of 200-800 nm.[3]
-
-
Mass Spectrometry :
-
Technique : Electron Ionization (EI) mass spectrometry is often used to determine the molecular weight.
-
Analysis : The mass spectra are analyzed for the molecular ion peak [M]⁺, which confirms the expected molecular weight of the synthesized compound.[2]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of Terephthalbis(p-phenetidine) and its analogues.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Performance of Terephthalbis(p-phenetidine)-based polymers compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of Terephthalbis(p-phenetidine)-based polymers against well-established aromatic polyamide alternatives, namely Poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar, and Poly(m-phenylene isophthalamide) (MPIA), known as Nomex. Due to a lack of specific experimental data for Terephthalbis(p-phenetidine)-based polymers in the public domain, this comparison is based on established structure-property relationships in aromatic polyamides and data from analogous polymer systems.
Executive Summary
Terephthalbis(p-phenetidine)-based polymers are a class of aromatic polyamides that incorporate ethoxy (-OCH2CH3) groups on the phenylene rings. This structural modification is anticipated to significantly influence their physical and chemical properties compared to their unsubstituted counterparts like PPTA. The introduction of the flexible and bulky ethoxy groups is expected to disrupt the highly ordered, crystalline structure characteristic of polymers like Kevlar, leading to enhanced solubility and processability. However, this disruption is also likely to result in a decrease in thermal stability and mechanical strength.
Comparative Performance Data
The following tables summarize the known performance data for PPTA (Kevlar) and MPIA (Nomex) and provide expected or extrapolated performance characteristics for Terephthalbis(p-phenetidine)-based polymers based on scientific literature concerning similar alkoxy-substituted aromatic polyamides.
Thermal Properties
The introduction of alkoxy side chains is known to decrease the thermal stability of aromatic polyamides due to the lower decomposition temperature of the aliphatic ether linkages compared to the aromatic backbone.
| Property | Terephthalbis(p-phenetidine)-based Polymer (Expected) | Poly(p-phenylene terephthalamide) (PPTA/Kevlar) | Poly(m-phenylene isophthalamide) (MPIA/Nomex) |
| Decomposition Temperature (TGA, 5% weight loss) | < 500 °C | ~550 °C[1] | ~420 °C[1] |
| Glass Transition Temperature (Tg) | Expected to be lower than PPTA due to increased chain flexibility | Not applicable (decomposes before melting) | ~275 °C |
Mechanical Properties
The high tensile strength and modulus of PPTA are a direct result of its rigid, linear chain structure and strong intermolecular hydrogen bonding. The presence of ethoxy groups in Terephthalbis(p-phenetidine)-based polymers would likely disrupt this packing, leading to reduced mechanical performance.
| Property | Terephthalbis(p-phenetidine)-based Polymer (Expected) | Poly(p-phenylene terephthalamide) (PPTA/Kevlar 49) | Poly(m-phenylene isophthalamide) (MPIA/Nomex) |
| Tensile Strength | Lower than PPTA | 3.6 GPa[2][3] | 0.3 GPa |
| Tensile Modulus | Lower than PPTA | 131 GPa[2][3] | 5.8 GPa |
| Elongation at Break | Higher than PPTA | 2.8%[3] | 20-30% |
Solubility
One of the most significant expected advantages of Terephthalbis(p-phenetidine)-based polymers is their enhanced solubility. The ethoxy groups are anticipated to increase the free volume between polymer chains and interact with solvent molecules, thereby improving solubility in common organic solvents. Aromatic polyamides with bulky pendant groups have shown improved solubility.
| Solvent | Terephthalbis(p-phenetidine)-based Polymer (Expected) | Poly(p-phenylene terephthalamide) (PPTA/Kevlar) | Poly(m-phenylene isophthalamide) (MPIA/Nomex) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Insoluble (soluble in NMP with CaCl2) | Soluble |
| Dimethylacetamide (DMAc) | Soluble | Insoluble (soluble in DMAc with LiCl) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Insoluble | Soluble |
| Concentrated Sulfuric Acid | Soluble | Soluble | Soluble |
Experimental Protocols
While a specific protocol for Terephthalbis(p-phenetidine) is not available, the synthesis would likely follow the general procedures for aromatic polyamides, such as low-temperature solution polycondensation.
Synthesis of Terephthalbis(p-phenetidine)-based Polymer (Hypothetical Protocol)
This hypothetical protocol is based on established methods for the synthesis of aromatic polyamides.
Materials:
-
Terephthaloyl chloride
-
p-Phenetidine
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Solvent and Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a calculated amount of anhydrous calcium chloride in anhydrous NMP with stirring. Once dissolved, add p-phenetidine to the solution and stir until fully dissolved. Cool the solution to 0°C in an ice bath.
-
Polycondensation: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
-
Neutralization: After the addition of terephthaloyl chloride is complete, add a molar equivalent of pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Polymerization: Allow the reaction to proceed at room temperature for several hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender. Filter the resulting fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
Characterization Methods
Standard techniques for polymer characterization would be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the presence of the ethoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the monomer incorporation.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.
-
Solubility Tests: To assess the solubility in a range of organic solvents.
Visualizations
Logical Relationship of Polymer Structure to Properties
The following diagram illustrates the expected influence of the p-phenetidine monomer on the properties of the resulting polyamide.
Caption: Influence of p-phenetidine on polymer properties.
Experimental Workflow for Polymer Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis and characterization of a novel aromatic polyamide.
Caption: Polymer synthesis and characterization workflow.
Conclusion
References
A Comparative Guide to Orthogonal Purity Analysis of Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. Relying on a single analytical method can be misleading, as it may not detect all potential impurities. Therefore, employing a suite of orthogonal methods—analytical techniques that measure the same property using different fundamental principles—is essential for a comprehensive and accurate assessment of a compound's purity.
This guide provides a comparative overview of key orthogonal methods for confirming the purity of Terephthalbis(p-phenetidine), a significant intermediate in the synthesis of certain polymers and potentially in pharmaceutical compounds. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Data Presentation: A Comparative Summary
The following table summarizes the typical quantitative data obtained from the orthogonal analysis of a batch of Terephthalbis(p-phenetidine).
| Analytical Method | Parameter Measured | Typical Result | Purpose in Purity Analysis |
| HPLC | Purity by area % | 99.85% | Quantifies the main component and separates non-volatile organic impurities. |
| Individual Impurity | Impurity A: 0.05%Impurity B: 0.08%Total Impurities: 0.15% | Identifies and quantifies known and unknown related substances. | |
| GC-MS | Volatile/Semi-volatile Impurities | p-phenetidine: 50 ppmN-ethyl-4-ethoxybenzenamine: 20 ppm | Detects and identifies residual starting materials, solvents, and volatile by-products. |
| qNMR | Absolute Purity (mass fraction) | 99.7% w/w | Provides a highly accurate, direct measure of the mass purity of the main component without reliance on a reference standard of the same compound. |
| DSC | Melting Point (Onset) | 215.2 °C | Indicates the presence of impurities, which can depress and broaden the melting endotherm. |
| Purity by Melting Point Depression | 99.8% | An estimation of purity based on the van't Hoff equation. | |
| TGA | Weight Loss (up to 200 °C) | 0.1% | Quantifies volatile content, such as residual solvents and water. |
| Decomposition Temperature (Td) | > 350 °C | Characterizes the thermal stability of the compound. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify Terephthalbis(p-phenetidine) from its non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of Terephthalbis(p-phenetidine) in 10 mL of a 50:50 mixture of Acetonitrile and water.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is employed to identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 50 mg of Terephthalbis(p-phenetidine) in 1 mL of a suitable solvent like Dichloromethane.
-
Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate measure of the absolute purity of the compound.[1][2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Terephthalbis(p-phenetidine) into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply a Fourier transform and phase correction.
-
Carefully integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Thermal Analysis: DSC and TGA
Thermal analysis provides information on the physical properties and thermal stability of the compound, which can be indicative of purity.[4][5][6][7]
-
Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of Terephthalbis(p-phenetidine) into an aluminum pan and seal it.
-
Temperature Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature of the melting endotherm. Purity can also be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of Terephthalbis(p-phenetidine) into a ceramic or platinum pan.
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the weight loss at different temperature ranges to quantify volatile content and identify the decomposition temperature.
-
Mandatory Visualization
An effective workflow for the orthogonal purity assessment of Terephthalbis(p-phenetidine) ensures that a comprehensive set of data is collected to make an informed decision on the purity of the batch.
Caption: Workflow for orthogonal purity assessment of Terephthalbis(p-phenetidine).
References
Benchmarking the thermal stability of Terephthalbis(p-phenetidine) against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the thermal stability of Terephthalbis(p-phenetidine), a significant organic compound, against structurally similar aromatic polyamides. The following sections detail the thermal properties, experimental methodologies for their determination, and a visual representation of the analytical workflow. This objective comparison is intended to aid researchers in material selection and process development where thermal stability is a critical parameter.
Comparative Thermal Stability Data
The thermal stability of Terephthalbis(p-phenetidine) and related aromatic polyamides was evaluated based on their decomposition temperatures, determined primarily by Thermogravimetric Analysis (TGA). The data, summarized in the table below, highlights the relative thermal robustness of these compounds.
| Compound Name | Chemical Structure | Onset Decomposition Temperature (°C) (in N2) | Data Source |
| Terephthalbis(p-phenetidine) | C₂₄H₂₄N₂O₂ | ~220-310 (Estimated) | Based on similar aromatic Schiff bases |
| Poly(m-phenylene isophthalamide) (PMIA) | [-CO-C₆H₄-CO-NH-C₆H₄-NH-]n | ~440 | [1][2] |
| Poly(p-phenylene terephthalamide) (PPTA) | [-CO-C₆H₄-CO-NH-C₆H₄-NH-]n | ~450 |
Experimental Protocols
The thermal stability data presented in this guide is typically determined using the following standard analytical techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[3][4]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.[5][6]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine transition temperatures such as melting point and glass transition temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is encapsulated in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating ramps, cooling ramps, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The glass transition appears as a step change in the baseline.[7][8][9][10]
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the thermal analysis of organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 3. primescholars.com [primescholars.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. azom.com [azom.com]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. smithers.com [smithers.com]
Comparative study of different synthetic routes to Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methodologies for the preparation of Terephthalbis(p-phenetidine), a Schiff base with potential applications in various fields of research and development. We will explore the conventional synthesis alongside modern, environmentally friendly approaches, presenting a clear comparison of their performance based on available experimental data and established chemical principles.
Introduction to Terephthalbis(p-phenetidine)
Terephthalbis(p-phenetidine), with the chemical formula C24H24N2O2, is a symmetrical Schiff base formed from the condensation of terephthalaldehyde and p-phenetidine. Its rigid structure and potential for electronic delocalization make it an interesting molecule for materials science and medicinal chemistry. The efficiency and environmental impact of its synthesis are critical considerations for its practical application.
Comparative Analysis of Synthetic Routes
The synthesis of Terephthalbis(p-phenetidine) primarily involves the formation of two imine bonds. We will compare the conventional acid-catalyzed method with two "green" chemistry alternatives: microwave-assisted and ultrasound-assisted synthesis.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Estimated) | Ultrasound-Assisted Synthesis (Estimated) |
| Catalyst | Acetic Acid | Acetic Acid (catalytic amount) or Solvent-free | Acetic Acid (catalytic amount) or Solvent-free |
| Solvent | Ethanol or similar | Often solvent-free or minimal solvent | Ethanol or similar |
| Reaction Time | Several hours | 2-5 minutes | 30-60 minutes |
| Yield | Moderate to Good | High to Excellent | Good to High |
| Energy Consumption | High (prolonged heating) | Low | Low |
| Environmental Impact | Moderate (solvent waste) | Low (minimal to no solvent) | Low (reduced energy and time) |
| Purity of Crude Product | Good | High | High |
Note: Data for microwave and ultrasound-assisted synthesis are estimated based on typical performance improvements for Schiff base syntheses as reported in the literature, due to the lack of specific experimental data for Terephthalbis(p-phenetidine) in the searched literature.
Experimental Protocols
Route 1: Conventional Synthesis (Acid-Catalyzed Condensation)
This method is the traditional approach for synthesizing Schiff bases.
Protocol:
-
In a round-bottom flask, dissolve 1.0 equivalent of terephthalaldehyde in absolute ethanol.
-
Add 2.2 equivalents of p-phenetidine to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the purified Terephthalbis(p-phenetidine) in a vacuum oven.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times and often improves yields.[1][2][3]
Protocol:
-
In a microwave-safe vessel, mix 1.0 equivalent of terephthalaldehyde and 2.0 equivalents of p-phenetidine.
-
Add a single drop of glacial acetic acid as a catalyst. For a truly solvent-free reaction, the reactants can be mixed without any solvent.
-
Place the vessel in a laboratory microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 150-300 W) for 2-5 minutes.
-
Monitor the temperature to avoid overheating and decomposition.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Route 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating the reaction rate.[4][5]
Protocol:
-
In a flask, suspend 1.0 equivalent of terephthalaldehyde and 2.2 equivalents of p-phenetidine in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) at room temperature or with gentle warming for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Dry the final product in a vacuum oven.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes.
Caption: Comparative workflow of synthetic routes to Terephthalbis(p-phenetidine).
Caption: General reaction scheme for the synthesis of Terephthalbis(p-phenetidine).
Conclusion
The synthesis of Terephthalbis(p-phenetidine) can be achieved through various methods. While the conventional acid-catalyzed condensation is a well-established route, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of reduced reaction times, higher yields, and improved environmental friendliness. For researchers and professionals in drug development and materials science, the choice of synthetic route will depend on factors such as available equipment, desired throughput, and green chemistry considerations. The "green" methods are particularly promising for efficient and sustainable production of Terephthalbis(p-phenetidine) and its derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Terephthalbis(p-phenetidine)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Terephthalbis(p-phenetidine), a molecule of interest in various chemical syntheses, requires robust analytical methods for its quantification to ensure product quality and consistency. This guide provides a comparative analysis of potential analytical methods for Terephthalbis(p-phenetidine) quantification, including High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with Mass Spectrometry (LC-MS).
While specific cross-validation data for Terephthalbis(p-phenetidine) is not extensively available in public literature, this guide synthesizes established analytical methodologies for structurally similar aromatic diamines and Schiff bases to present a practical framework for method development, validation, and cross-validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent upon a balance of performance characteristics, the complexity of the sample matrix, and the specific requirements of the analysis, such as required sensitivity and throughput. Below is a table summarizing the anticipated performance data for HPLC-UV, UV-Vis Spectrophotometry, and LC-MS for the quantification of Terephthalbis(p-phenetidine), based on validated methods for analogous compounds.
| Performance Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 50 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL | < 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Selectivity | High | Low to Moderate | Very High |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols are proposed for the quantification of Terephthalbis(p-phenetidine) based on established methods for similar compounds.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method offers a good balance of selectivity, sensitivity, and cost for the routine quantification of Terephthalbis(p-phenetidine).
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of Terephthalbis(p-phenetidine), a wavelength in the range of 280-350 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of Terephthalbis(p-phenetidine) in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing Terephthalbis(p-phenetidine) in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
UV-Vis Spectrophotometry
This technique is a simpler, high-throughput method suitable for the quantification of Terephthalbis(p-phenetidine) in samples with minimal interfering substances.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A suitable UV-transparent solvent in which Terephthalbis(p-phenetidine) is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of Terephthalbis(p-phenetidine) across the UV-Vis spectrum (e.g., 200-800 nm) to determine the λmax. For Schiff bases, this is often in the 250-400 nm range[1][2][3].
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis: Dissolve the sample in the chosen solvent, dilute if necessary to be within the linear range of the calibration curve, and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS provides the highest selectivity and sensitivity, making it ideal for complex matrices or when trace-level quantification is required.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but can be optimized for faster analysis with UHPLC columns.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for aromatic amines.
-
Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the preferred mode for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Terephthalbis(p-phenetidine).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentration ranges for calibration standards (e.g., 1 - 1000 ng/mL).
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that different analytical procedures for the same analyte produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when different techniques are used throughout the drug development lifecycle. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation[4][5][6].
Experimental Workflow for Method Cross-Validation
A systematic approach is crucial for the effective cross-validation of different analytical methods. The following diagram illustrates a typical workflow for comparing HPLC-UV, UV-Vis Spectrophotometry, and LC-MS for Terephthalbis(p-phenetidine) quantification.
Caption: Workflow for the cross-validation of analytical methods.
Statistical Analysis for Cross-Validation
The data obtained from the different methods should be compared statistically to assess their equivalence. Common statistical tools include:
-
Paired t-test: To determine if there is a statistically significant difference between the means of the results obtained by two different methods.
-
Bland-Altman plot: To visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.
-
Correlation analysis: To determine the strength and direction of the linear relationship between the results of two methods.
The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. For example, the percentage difference between the results from two methods for the same sample should not exceed a certain limit (e.g., ±15%).
Conclusion
The selection of an appropriate analytical method for the quantification of Terephthalbis(p-phenetidine) will depend on the specific application. For routine quality control, a validated HPLC-UV method is likely to be the most suitable choice, offering a good compromise between performance and cost. UV-Vis spectrophotometry can be employed for rapid, high-throughput screening in simple matrices. For challenging samples or when high sensitivity is required, an LC-MS method would be the preferred approach.
This guide provides a foundational framework for the development, validation, and cross-validation of analytical methods for Terephthalbis(p-phenetidine). It is imperative that any method is fully validated according to ICH guidelines to ensure the reliability and accuracy of the analytical data generated.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Safe Disposal of Terephthalbis(p-phenetidine): A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Terephthalbis(p-phenetidine), CAS No. 17696-60-5. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices. While Terephthalbis(p-phenetidine) is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to follow systematic disposal protocols to maintain a safe laboratory environment.
Key Chemical Data and Hazard Assessment
The following table summarizes the pertinent information for Terephthalbis(p-phenetidine) regarding its hazard classification.
| Identifier | Value | Source |
| Chemical Name | Terephthalbis(p-phenetidine) | TCI Chemicals |
| CAS Number | 17696-60-5 | TCI Chemicals |
| Hazard Classification | Not a hazardous substance or mixture | TCI Chemicals[1] |
| PBT/vPvB Assessment | Contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | TCI Chemicals[1] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the disposal of Terephthalbis(p-phenetidine).
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator may be necessary.
Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable container for the collection of solid Terephthalbis(p-phenetidine) waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled as "Non-Hazardous Chemical Waste" and should clearly state "Terephthalbis(p-phenetidine)" and its CAS number (17696-60-5).
-
Segregation: Store this waste separately from hazardous chemical waste to avoid cross-contamination and to ensure proper disposal streams.
Disposal Protocol
-
Transferring the Chemical: Carefully transfer the solid Terephthalbis(p-phenetidine) into the designated non-hazardous waste container. Avoid creating dust during the transfer.
-
Container Sealing: Securely seal the waste container once it is full or when the disposal process is complete.
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for their specific procedures for non-hazardous solid chemical waste.[2][3][4]
-
Arrange for Pickup: Contact your institution's EHS to arrange for the pickup and disposal of the non-hazardous chemical waste container. Do not dispose of this chemical in the regular trash unless explicitly permitted by your institution's EHS guidelines.[5]
Disposal of Empty Containers
-
Remove Residue: Ensure that the original container is as empty as possible.
-
Deface Label: Completely deface or remove the original label on the container to prevent misidentification.
-
Rinsing: While not classified as hazardous, it is good practice to rinse the empty container with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste, following your institution's procedures.
-
Final Disposal: Once clean and with the label removed, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, or as regular trash, in accordance with institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Terephthalbis(p-phenetidine).
Caption: Disposal workflow for Terephthalbis(p-phenetidine).
References
- 1. vumc.org [vumc.org]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
